TCO-PEG24-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H115NO28 |
|---|---|
Molecular Weight |
1298.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1- |
InChI Key |
REJRWCKBCMDVEL-UPHRSURJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TCO-PEG24-acid
This guide provides a comprehensive overview of TCO-PEG24-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in these fields who seek to leverage advanced bioorthogonal chemistry for their applications.
Core Concepts: Understanding this compound
This compound is a molecule composed of three key functional components:
-
TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions.[1] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.[1][2]
-
PEG24 (polyethylene glycol): A chain of 24 ethylene glycol units. This hydrophilic polymer enhances the aqueous solubility of the molecule and any conjugate it is attached to.[3][4] The PEG spacer also provides flexibility and reduces steric hindrance, which can be crucial for optimizing the interaction between conjugated biomolecules.[4]
-
Carboxylic Acid (-COOH): A terminal functional group that allows for the covalent attachment of the linker to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This reaction is typically mediated by activating agents such as carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS).[3]
The unique combination of these components makes this compound a powerful tool for linking molecules of interest to biological targets.
Chemical Structure and Properties
The chemical structure of this compound is illustrated below.
Figure 1: Chemical structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆₀H₁₁₅NO₂₈ | [3][5] |
| Molecular Weight | 1298.6 g/mol | [3] |
| Purity | Typically >95% | [3] |
| Solubility | Water, DMF | [3] |
| Storage Condition | -20°C | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation, focusing on the two key reaction steps: amine coupling and TCO-tetrazine ligation.
Protocol for Amine Coupling: Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent conjugation to primary amines on a protein of interest (POI).
Materials:
-
This compound
-
Protein of Interest (POI) in an amine-free buffer (e.g., PBS, HEPES)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the POI in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
If the initial buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a spin desalting column or dialysis.
-
-
This compound Activation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Reaction Buffer or water.
-
In a separate tube, mix this compound, EDC, and NHS at a molar ratio of 1:1.2:1.2. For example, to 1 µmol of this compound, add 1.2 µmol of EDC and 1.2 µmol of NHS.
-
Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Protein:
-
Add the activated TCO-PEG24-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or using spin desalting columns.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., MALDI-TOF MS or UV-Vis spectroscopy if the TCO group has a characteristic absorbance).
-
Store the TCO-labeled protein at 4°C or -20°C for long-term storage. Avoid buffers containing azides or thiols.
-
Protocol for TCO-Tetrazine Ligation
This protocol outlines the bioorthogonal "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled Protein
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another protein)
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)[2]
Procedure:
-
Reactant Preparation:
-
Ensure both the TCO-labeled protein and the tetrazine-functionalized molecule are in a compatible Reaction Buffer.
-
-
Ligation Reaction:
-
Mix the TCO-labeled protein and the tetrazine-functionalized molecule in the desired molar ratio. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically used to ensure complete consumption of the TCO-labeled protein.[6]
-
The reaction is typically rapid, often reaching completion within 30-60 minutes at room temperature.[2][6] The progress can be monitored by the disappearance of the characteristic pink/red color and absorbance of the tetrazine moiety (around 520-540 nm).[2]
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or other appropriate chromatographic techniques.
-
Visualization of Key Processes
The following diagrams, created using the DOT language, illustrate the logical workflows where this compound is a critical component.
Experimental Workflow for Protein-Protein Conjugation
This diagram outlines the steps involved in conjugating two different proteins using this compound and a tetrazine linker.
Caption: Workflow for creating a protein-protein conjugate.
Logical Workflow for PROTAC Development
This diagram illustrates the role of PEG linkers, such as this compound, in the assembly and mechanism of action of Proteolysis Targeting Chimeras (PROTACs).
Caption: PROTAC synthesis and mechanism of action.
References
TCO-PEG24-acid: A Technical Guide to its Mechanism of Action in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of TCO-PEG24-acid in click chemistry, providing a comprehensive resource for its application in bioconjugation, drug delivery, and molecular imaging. This compound is a key reagent that leverages the principles of bioorthogonal chemistry, enabling highly efficient and specific molecular ligations in complex biological environments.
Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction
The functionality of this compound is centered on the trans-cyclooctene (TCO) moiety, a strained alkene that participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with a 1,2,4,5-tetrazine (Tz) derivative.[1][2] This bioorthogonal "click" reaction is renowned for its high efficiency and specificity, proceeding readily in aqueous environments without the need for cytotoxic catalysts, such as copper.[2][3]
The reaction is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the strained, electron-rich TCO (the dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine product.[4] The rapid kinetics of this ligation are a key advantage, enabling efficient conjugation even at low micromolar or nanomolar concentrations.[3]
The this compound molecule is comprised of three key components:
-
trans-cyclooctene (TCO): The reactive group that drives the click chemistry ligation.
-
Polyethylene Glycol (PEG)24 Spacer: A 24-unit PEG linker that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby improving conjugation efficiency.[2][5]
-
Carboxylic Acid: A terminal functional group that allows for the covalent attachment of the TCO-PEG24 moiety to primary amine-containing biomolecules, such as proteins, peptides, and antibodies, through the formation of a stable amide bond.
Quantitative Data: Reaction Kinetics
The second-order rate constants (k₂) for the TCO-tetrazine IEDDA reaction are among the fastest known in bioorthogonal chemistry, though the exact rate is dependent on the specific structures of both the TCO and tetrazine partners. The inclusion of a PEG spacer can influence the reaction kinetics.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| s-TCO (strained TCO) | 3,6-dipyridyl-s-tetrazine derivative | 3,300,000 | Aqueous |
| TCO-conjugated CC49 antibody | [¹¹¹In]In-labeled-Tz | 13,000 | PBS, 37°C |
| TCO-PEG12 | SST-Tetrazine | Instantaneous | PB, pH 7.4 |
| axial-5-hydroxy-trans-cyclooctene (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not specified |
Note: This table provides a summary of reported values to illustrate the range of reaction rates. Actual rates will depend on the specific reactants and experimental conditions.
Experimental Protocols
Activation of this compound for Amine Conjugation
This protocol describes the activation of the terminal carboxylic acid of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-containing molecule (e.g., protein, peptide) in Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)
-
Spin desalting columns
Procedure:
-
Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Activation: In a microcentrifuge tube, dissolve the this compound in Activation Buffer. Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[6] Vortex briefly and incubate for 15-30 minutes at room temperature.[6]
-
Conjugation: Add the activated TCO-PEG24-NHS ester solution to your amine-containing protein solution in Coupling Buffer. A 10- to 20-fold molar excess of the TCO-NHS ester to the protein is a common starting point.[7]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[6] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagents by size-exclusion chromatography using a spin desalting column equilibrated with an appropriate buffer (e.g., PBS).[7]
TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol outlines the click chemistry reaction between a TCO-functionalized protein and a tetrazine-functionalized protein.
Materials:
-
TCO-functionalized Protein A (prepared as in 3.1)
-
Tetrazine-functionalized Protein B
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Ensure both the TCO-functionalized and tetrazine-functionalized proteins are in the Reaction Buffer at desired concentrations (typically 1-5 mg/mL).
-
Reaction Setup: Mix the TCO-activated protein with the tetrazine-activated protein. A slight molar excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) is often recommended.[8]
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. For less concentrated solutions, the incubation time can be extended.
-
Analysis: The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine. For quantitative analysis, techniques such as SDS-PAGE or mass spectrometry can be used to confirm the formation of the conjugate.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[8]
Mandatory Visualizations
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.
Caption: Experimental workflow for bioconjugation using this compound.
References
- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to TCO-PEG24-acid Tetrazine Ligation
For researchers, scientists, and drug development professionals, the quest for highly efficient and specific bioconjugation techniques is paramount. Among the leading methods, the TCO-PEG24-acid tetrazine ligation has emerged as a powerful tool, offering unparalleled reaction kinetics and biocompatibility. This guide provides a comprehensive overview of this advanced bioorthogonal reaction, including its core mechanism, quantitative data, detailed experimental protocols, and its applications in advancing therapeutic and diagnostic platforms.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
The ligation between a trans-cyclooctene (TCO) moiety and a tetrazine is a cornerstone of "click chemistry". The reaction proceeds through an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition mechanism. In this reaction, the electron-deficient tetrazine acts as the diene, which rapidly reacts with the strained, electron-rich TCO, the dienophile. This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂), the sole byproduct of this ligation. This final step drives the reaction to completion, forming a stable dihydropyridazine conjugate.
The inclusion of a 24-unit polyethylene glycol (PEG) spacer (PEG24) in the this compound reagent offers significant advantages. The hydrophilic PEG chain enhances solubility in aqueous environments, a critical feature for biological applications. Furthermore, the PEG spacer provides flexibility and reduces steric hindrance, which can be beneficial when conjugating bulky molecules. The terminal carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules through standard amide coupling chemistries.
Reaction Kinetics and Quantitative Data
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants that are among the highest reported for any bioorthogonal reaction. This allows for efficient conjugation at low concentrations, which is crucial for in vivo applications to minimize potential off-target effects and toxicity. The reaction rate is influenced by the specific structures of the TCO and tetrazine, including the substituents on the tetrazine ring.
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| General TCO-Tetrazine | 1 - 1 x 10⁶ | General range |
| TCO with Dipyridal tetrazine | 2000 (±400) | 9:1 methanol/water |
| TCO with Hydrogen-substituted tetrazines | up to 30,000 | Not specified |
| TCO with Methyl-substituted tetrazines | ~1000 | Not specified |
| TCO with ATTO-tetrazines | up to 1000 | Not specified |
| General TCO-Tetrazine | > 800 | Not specified |
| TCO with various tetrazine derivatives | 1100 - 73,000 | Buffered aqueous solution, 37 °C |
Visualizing the Reaction Mechanism and Workflow
To better illustrate the process, the following diagrams outline the chemical reaction and a typical experimental workflow.
The Crucial Role of the PEG Spacer in TCO-PEG24-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bifunctional molecule TCO-PEG24-acid stands as a significant tool in the landscape of bioconjugation and targeted therapeutics. Its modular design, comprising a reactive trans-cyclooctene (TCO) group, a terminal carboxylic acid, and a central polyethylene glycol (PEG) spacer, allows for the elegant and efficient linkage of molecules. While the TCO and carboxylic acid moieties provide the reactive handles for bioorthogonal "click" chemistry and amide bond formation, respectively, it is the 24-unit PEG spacer that imparts a host of critical properties, profoundly influencing the overall performance and applicability of the resulting conjugate. This technical guide delves into the multifaceted role of the PEG spacer in this compound, offering insights into its impact on the physicochemical and biological properties of conjugates, supported by experimental protocols and data.
Deconstructing this compound: The Function of Each Component
To fully appreciate the role of the PEG spacer, it is essential to understand the function of each component of the this compound molecule:
-
Trans-cyclooctene (TCO): This strained alkene is the bioorthogonal reactive group. It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner.[1][2] This "click chemistry" reaction is notable for its high efficiency under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[3]
-
Carboxylic Acid (-COOH): This functional group serves as a versatile anchor point for conjugation. It readily reacts with primary amines on biomolecules (such as lysine residues on proteins) in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form stable amide bonds.[4]
-
PEG24 Spacer: The 24-unit polyethylene glycol chain is the bridge between the TCO and carboxylic acid groups. Far from being a simple linker, the PEG spacer is a critical determinant of the conjugate's overall properties.
The Pivotal Functions of the PEG24 Spacer
The inclusion of a PEG spacer in molecules like this compound is a strategic design choice to enhance their utility in biological systems. The key contributions of the PEG spacer are detailed below.
Enhanced Hydrophilicity and Solubility
Many biomolecules and therapeutic agents are hydrophobic, leading to poor solubility in aqueous biological environments and a propensity for aggregation. The hydrophilic nature of the PEG chain, with its repeating ethylene glycol units, significantly improves the water solubility of the entire conjugate.[5][6] This is crucial for preventing aggregation and ensuring that the conjugate remains in solution, which is a prerequisite for effective biological activity.
Improved Pharmacokinetics and Biocompatibility
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic agents.[6][7] The PEG spacer in this compound contributes to this effect in several ways:
-
Increased Hydrodynamic Radius: The PEG chain increases the effective size of the conjugate in solution. This increased hydrodynamic volume reduces renal clearance, thereby prolonging the circulation half-life of the conjugate in the bloodstream.[6][7]
-
Reduced Immunogenicity: The flexible PEG chain can create a "shield" around the conjugated molecule, masking it from the host's immune system.[5] This can reduce the likelihood of an immune response, which is particularly important for therapeutic proteins and other biologics.
-
Decreased Proteolytic Degradation: The steric hindrance provided by the PEG spacer can protect the conjugated biomolecule from degradation by proteolytic enzymes, further extending its biological activity.[7]
Steric Hindrance and Optimized Reactivity
The PEG spacer provides physical separation between the TCO group and the conjugated biomolecule. This separation is critical for minimizing steric hindrance, which could otherwise impede the ability of the TCO group to react with its tetrazine partner.[5] The flexibility of the PEG chain allows the TCO group to be more accessible for the click reaction. The length of the PEG spacer can be tuned to optimize the distance between the two conjugated entities, which can be important for applications such as Förster Resonance Energy Transfer (FRET) or for ensuring that a therapeutic payload can reach its target.
Quantitative Impact of PEG Spacers
The length of the PEG spacer has a demonstrable effect on the properties of the resulting bioconjugate. The following tables summarize the general trends observed in the literature.
Table 1: Effect of PEG Chain Length on Pharmacokinetic Parameters
| PEG Chain Length | Elimination Half-life (t½) | Area Under the Curve (AUC) | Clearance (CL) | Reference(s) |
| Short (e.g., <12 units) | Shorter | Lower | Higher | [6] |
| Long (e.g., >20 units) | Longer | Higher | Lower | [6] |
Table 2: Influence of PEG Spacer on Cellular Uptake
| PEG Chain Length | Uptake by Macrophages (RES) | Circulation Time | Reference(s) |
| Shorter | Higher | Shorter | [6] |
| Longer | Lower | Longer | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and characterization of this compound conjugates.
Protocol for Antibody Conjugation to this compound
This protocol describes the conjugation of a primary amine-containing antibody to the carboxylic acid moiety of this compound.
Materials:
-
Antibody solution (in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Prepare a fresh solution of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMF or DMSO.
-
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer to a concentration of 2-5 mg/mL using a desalting column.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix a 20-fold molar excess of this compound with a 50-fold molar excess of both EDC and NHS relative to the antibody.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated TCO-PEG24-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO moiety has a characteristic absorbance.
-
Protocol for TCO-Tetrazine Click Reaction
This protocol outlines the bioorthogonal reaction between a TCO-functionalized molecule (e.g., an antibody) and a tetrazine-labeled probe.
Materials:
-
TCO-labeled antibody (from protocol 4.1)
-
Tetrazine-labeled molecule (e.g., a fluorescent dye or a drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled antibody in the Reaction Buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
-
Ligation Reaction:
-
Mix the TCO-labeled antibody and the tetrazine-labeled molecule in the Reaction Buffer. A slight molar excess (1.5 to 5-fold) of the tetrazine reagent is often used.[8]
-
The reaction is typically rapid and can be complete within 30-60 minutes at room temperature.[8] The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or dialysis.
-
Protocol for Stability Assay of a PEGylated Conjugate
This protocol provides a general method to assess the stability of a this compound conjugate over time.
Materials:
-
Purified this compound conjugate
-
Storage Buffer (e.g., PBS, pH 7.4)
-
Incubators at various temperatures (e.g., 4°C, 25°C, 37°C)
-
Analytical method for assessing conjugate integrity (e.g., SDS-PAGE, SEC-HPLC, or a functional assay)
Procedure:
-
Sample Preparation:
-
Aliquot the purified conjugate into multiple tubes at a known concentration in the desired storage buffer.
-
-
Incubation:
-
Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C) and protect them from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove an aliquot from each temperature condition.
-
-
Analysis:
-
Analyze the samples using a suitable analytical technique to assess for degradation, aggregation, or loss of activity.
-
SDS-PAGE: To visualize any fragmentation or aggregation.
-
SEC-HPLC: To quantify the monomeric and aggregated species.
-
Functional Assay (e.g., ELISA or SPR): To determine if the biological activity of the conjugate is retained.
-
-
-
Data Interpretation:
-
Compare the results from the different time points and temperatures to the initial (time 0) sample to determine the stability of the conjugate under various conditions.
-
Protocol for Surface Plasmon Resonance (SPR) Binding Analysis
This protocol describes the use of SPR to characterize the binding of a this compound conjugated antibody to its target antigen.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
This compound conjugated antibody (analyte)
-
Target antigen (ligand)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the target antigen diluted in the immobilization buffer to covalently couple it to the chip surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound conjugated antibody in the running buffer.
-
Inject the different concentrations of the antibody over the immobilized antigen surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
-
Dissociation:
-
After the association phase, allow the running buffer to flow over the chip to monitor the dissociation of the antibody from the antigen.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound antibody and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol for Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA to assess the binding activity of a this compound conjugated antibody.
Materials:
-
96-well microplate
-
Capture antibody (specific for the target antigen)
-
Target antigen
-
This compound conjugated antibody (detection antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Coat the wells of the microplate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer and then block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate and add the target antigen at a known concentration. Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add serial dilutions of the this compound conjugated antibody. Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
-
Development:
-
Wash the plate and add the substrate solution. Incubate in the dark until a color develops.
-
-
Measurement:
-
Stop the reaction by adding the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Analysis:
-
Plot the absorbance values against the concentration of the conjugated antibody to determine its binding activity.
-
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different components.
Bioconjugation Workflow
Caption: Workflow for the conjugation of an antibody to this compound.
Pre-targeting Strategy for In Vivo Imaging
Caption: A pre-targeting strategy using TCO-tetrazine click chemistry for tumor imaging.
Conclusion
The PEG spacer in this compound is a critical component that extends far beyond the role of a simple linker. It is a key enabler of the molecule's utility in complex biological systems, enhancing solubility, improving pharmacokinetic properties, and ensuring the bioorthogonal reactivity of the TCO group. A thorough understanding of the function of the PEG spacer is paramount for researchers and drug development professionals seeking to leverage the power of this compound in the design of next-generation bioconjugates and targeted therapies. The ability to modulate the length and structure of the PEG spacer provides a powerful means to fine-tune the properties of these conjugates for a wide range of applications, from in vitro diagnostics to in vivo imaging and therapy.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. idosi.org [idosi.org]
- 5. Video of concept | click-it-imaging.eu [click-it-imaging.eu]
- 6. dovepress.com [dovepress.com]
- 7. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
Navigating the Solubility Landscape of TCO-PEG24-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of TCO-PEG24-acid, a critical heterobifunctional linker used in bioconjugation and drug delivery. Understanding the solubility of this reagent in various solvents is paramount for its effective handling, storage, and application in experimental workflows. This document summarizes publicly available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their studies.
Core Concepts in this compound Solubility
This compound, or trans-cyclooctene-PEG24-carboxylic acid, possesses a unique molecular structure that dictates its solubility profile. The molecule incorporates a hydrophobic trans-cyclooctene (TCO) moiety, a lengthy hydrophilic polyethylene glycol (PEG) spacer (n=24), and a terminal carboxylic acid group. The presence of the extensive PEG chain significantly enhances the aqueous solubility of the otherwise hydrophobic TCO group.[1][2] This amphiphilic nature allows for its utility in a range of solvent systems, a crucial attribute for versatile bioconjugation strategies.
Qualitative Solubility Profile of this compound
| Solvent | Type | Solubility Status | Citation(s) |
| Water | Polar Protic | Soluble | [2] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [3] |
| Dichloromethane (DCM) | Nonpolar | Soluble | [3] |
This table is based on publicly available data for TCO-PEG-acid compounds and may serve as a general guide. Empirical testing is recommended for precise quantification.
Experimental Protocol for Determining Solubility
To empower researchers to ascertain the quantitative solubility of this compound in their specific buffers or solvent systems, a detailed experimental protocol based on the widely accepted shake-flask method is provided below. This method is considered a reliable approach for determining the thermodynamic solubility of a compound.
Objective: To determine the quantitative solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline, DMSO)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.
-
Record the exact mass of the added this compound.
-
Add a known volume of the solvent of interest to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to further pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted supernatant and the standard solutions using a validated HPLC method.
-
-
Quantification and Data Reporting:
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the diluted supernatant.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Conclusion
While quantitative solubility data for this compound is not widely published, its qualitative solubility in key aqueous and organic solvents is established, underscoring its versatility in bioconjugation applications. The hydrophilic PEG spacer is a key structural feature that confers aqueous solubility.[1][2] For researchers requiring precise solubility values for their specific experimental conditions, the provided detailed protocol for the shake-flask method offers a robust framework for empirical determination. By understanding the solubility characteristics and employing standardized methods for quantification, scientists and drug development professionals can ensure the reliable and effective use of this compound in their research and development endeavors.
References
A Technical Guide to the Reaction Kinetics of TCO-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the reaction kinetics and rate constants associated with TCO-PEG24-acid, a key reagent in bioorthogonal chemistry. The focus is on its reaction with tetrazine derivatives via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of modern bioconjugation strategies.
Introduction to TCO-Tetrazine Ligation
The reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) is a bioorthogonal ligation that proceeds with exceptionally fast reaction rates without the need for a catalyst.[1] This IEDDA reaction is characterized by its high specificity, biocompatibility, and rapid kinetics, making it ideal for applications in complex biological environments such as live cells, cell lysates, or in vivo models.[1][2][3]
This compound incorporates three key functional domains:
-
TCO: A highly strained dienophile that drives the rapid cycloaddition. The trans-isomer is orders of magnitude more reactive than its cis-counterpart.[1]
-
PEG24: A 24-unit polyethylene glycol linker that enhances aqueous solubility and improves the pharmacokinetic profile of the conjugated molecule.
-
Carboxylic Acid: A terminal functional group that allows for the covalent attachment of the TCO-PEG24 moiety to biomolecules (e.g., proteins, antibodies) through standard amine coupling chemistries.
The overall reaction is an irreversible process that forms a stable dihydropyridazine bond, releasing nitrogen gas (N₂) as the sole byproduct.[1][4]
The Reaction Pathway
The ligation proceeds through a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained TCO acts as the dienophile. This is followed by a retro-Diels-Alder reaction that releases N₂, driving the reaction to completion.
Caption: General pathway for the TCO-tetrazine IEDDA reaction.
Reaction Kinetics and Rate Constants
The TCO-tetrazine ligation is characterized by second-order reaction kinetics. The rate constant (k₂) is highly dependent on the electronic properties of the tetrazine, the specific conformation of the TCO, and the reaction conditions.
Factors Influencing Reaction Rate:
-
Tetrazine Substituents: Electron-withdrawing groups on the tetrazine ring accelerate the reaction, making it more electron-deficient and a better diene for the IEDDA reaction. Conversely, electron-donating groups slow the reaction down.[5]
-
TCO Conformation: The conformation of substituents on the TCO ring can have a significant impact. For example, TCO derivatives with axial carbamates can react over 150 times faster than their equatorial isomers.[6] Conformationally strained TCOs (sTCO) can be up to two orders of magnitude more reactive than standard TCOs.
-
Solvent: The reaction proceeds well in a variety of solvents, including organic solvents, water, and biological media.[1] Aqueous environments can even accelerate the reaction.[7]
-
pH: The reaction rate is largely insensitive to pH within a physiologically relevant range (e.g., pH 5.0 to 7.4).[5]
Summary of Second-Order Rate Constants
While specific data for this compound is often embedded within broader studies, the kinetics are primarily dictated by the core TCO structure. The table below presents representative rate constants for TCO derivatives with various tetrazines, providing a strong basis for estimating the reactivity of this compound.
| TCO Derivative | Tetrazine Partner | k₂ (M⁻¹s⁻¹) | Conditions |
| Unsubstituted TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 25°C, 9:1 Methanol:Water |
| Unsubstituted TCO | H-substituted tetrazine | 26,000 ± 500 | 37°C, PBS pH 7.4 |
| Unsubstituted TCO | Tetrazine with electron-donating groups | 210 ± 20 | 37°C, PBS pH 7.4 |
| Unsubstituted TCO | Tetrazine with electron-withdrawing groups | 22,000 ± 2,000 | 37°C, PBS pH 7.4 |
| TCO-PEG₄ | Various substituted tetrazines | 1,100 - 73,000 | 37°C, DPBS |
| Strained TCO (sTCO) | Diphenyl-s-tetrazine derivative | up to 37,000 | 25°C, 55:45 Methanol:Water |
Note: Data is compiled from multiple sources and represents the reactivity of the core TCO moiety.[1][5][8][9] The PEG24 linker is not expected to significantly alter these intrinsic kinetics.
Experimental Protocol for Kinetic Analysis
Determining the second-order rate constant of a TCO-tetrazine reaction is typically performed under pseudo-first-order conditions using stopped-flow spectrophotometry.
Materials and Equipment:
-
This compound
-
Tetrazine derivative of interest
-
Anhydrous DMSO for stock solutions
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector
Protocol:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare a concentrated stock solution of the tetrazine derivative in DMSO.
-
-
Prepare Working Solutions:
-
Dilute the stock solutions in the reaction buffer (e.g., PBS) to the desired working concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize solvent effects.
-
The TCO derivative should be in large excess (at least 10-fold) relative to the tetrazine to ensure pseudo-first-order conditions.
-
Typical final concentrations: Tetrazine at 50 µM; TCO at a range of concentrations (e.g., 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM).[5]
-
-
Kinetic Measurement:
-
Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.
-
Equilibrate the system to the desired temperature (e.g., 25°C or 37°C).[5][10]
-
Initiate the reaction by rapidly mixing equal volumes of the two solutions.
-
Monitor the reaction by following the decrease in the tetrazine's characteristic absorbance over time. This is typically in the 510-540 nm range.[4][5]
-
Record the absorbance decay until the reaction is complete.
-
-
Data Analysis:
-
For each TCO concentration, fit the absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs).
-
Plot the calculated k_obs values against the corresponding concentrations of the TCO derivative.
-
The slope of the resulting linear plot is the second-order rate constant (k₂) for the reaction.
-
Caption: Protocol for determining TCO-tetrazine reaction kinetics.
References
- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
A Technical Guide to TCO-PEG24-acid: A Versatile Tool for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features, benefits, and applications of TCO-PEG24-acid, a key reagent in the field of bioconjugation and drug development. This compound is a monodisperse polyethylene glycol (PEG) linker containing a trans-cyclooctene (TCO) group and a terminal carboxylic acid. This unique structure allows for a two-step conjugation strategy that is both highly efficient and exquisitely selective, making it an invaluable tool for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs).
Core Features and Benefits
This compound stands out due to a combination of properties stemming from its TCO group and the long-chain PEG spacer. The TCO moiety participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner, a reaction widely recognized as the fastest and most selective bioorthogonal "click chemistry" reaction.[1][2] This reaction is exceptionally rapid, proceeds under mild, catalyst-free conditions, and is orthogonal to most biological functional groups, ensuring minimal side reactions in complex biological milieu.[3][4]
The 24-unit PEG linker imparts several advantageous characteristics. It significantly enhances the aqueous solubility of the molecule and any biomolecule it is conjugated to.[1][2][5] This property is crucial for preventing aggregation of modified proteins and improving their handling.[5] Furthermore, the PEG spacer provides a long and flexible connection that minimizes steric hindrance, which can be critical when conjugating large biomolecules.[4] In the context of drug development, PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics by, for example, reducing immunogenicity and extending circulation half-life.[6]
Quantitative Data Summary
For ease of comparison, the key quantitative specifications for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 1298.6 g/mol | [1][2] |
| Molecular Formula | C60H115NO28 | [1][2] |
| Purity | Typically ≥95% | [1][2][6] |
| Solubility | Water, DMF | [1][2] |
| Storage Condition | -20°C, desiccated | [1][2] |
| Reaction Rate Constant (TCO-Tetrazine) | Up to 10^6 M⁻¹s⁻¹ | [3] |
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-stage process:
-
Activation and Amine Coupling: The terminal carboxylic acid of this compound is first activated to make it reactive towards primary amines (e.g., the side chain of lysine residues in proteins). This is commonly achieved by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS. Alternatively, a pre-activated TCO-PEG24-NHS ester can be used.[5]
-
Bioorthogonal "Click" Reaction: The TCO-functionalized biomolecule is then reacted with a molecule containing a tetrazine moiety. This IEDDA reaction proceeds rapidly and specifically to form a stable covalent bond.[3]
Below is a generalized protocol for the conjugation of a protein with a tetrazine-labeled molecule using this compound.
Protocol 1: Protein Modification with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
Activation of this compound:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
In a separate tube, react this compound with EDC and NHS in an appropriate buffer (MES buffer at pH 4.5-7.2 is optimal for this activation step) for 15 minutes at room temperature to generate the NHS ester.
-
-
Protein Conjugation:
-
Add a molar excess of the activated TCO-PEG24-NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.[3]
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[3]
-
Remove excess, unreacted TCO-PEG linker using a desalting column or dialysis.
-
Protocol 2: TCO-Tetrazine Ligation
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule of interest
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reactants: Prepare the TCO-containing protein and the tetrazine-containing molecule in the reaction buffer.
-
Click Reaction:
-
Add the tetrazine-containing molecule to the TCO-containing protein. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is often recommended.[4]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.[7]
-
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography.
Visualizing the Workflow and Chemistry
To better illustrate the experimental process and the underlying chemical reactions, the following diagrams are provided.
Caption: A generalized experimental workflow for protein bioconjugation.
Caption: The two-step chemical reaction scheme for this compound conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 7. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for TCO-PEG24-acid Antibody Labeling for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the covalent labeling of antibodies with TCO-PEG24-acid and their subsequent application in flow cytometry. The protocol leverages the bioorthogonal reaction between trans-cyclooctene (TCO) and a tetrazine-modified fluorophore. This two-step labeling strategy, consisting of an initial antibody modification followed by a highly specific click chemistry reaction, offers exceptional control and versatility for cell labeling applications.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is renowned for its extraordinary speed and selectivity, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2] The inclusion of a 24-unit polyethylene glycol (PEG) linker enhances the solubility of the conjugate and minimizes steric hindrance, which can help preserve antibody function.[2]
This method is particularly advantageous for flow cytometry, enabling the use of a single TCO-modified primary antibody with a variety of tetrazine-labeled fluorophores for multiplexing experiments. It also allows for a pre-targeting approach where the TCO-antibody is first bound to the cellular target, followed by the introduction of the tetrazine-fluorophore for detection.
Principle of the Reaction
The labeling process involves two key stages:
-
Antibody Modification: The terminal carboxylic acid group of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This creates a semi-stable NHS ester that readily reacts with primary amines (e.g., the ε-amino group of lysine residues) on the antibody to form a stable amide bond.[3]
-
Bioorthogonal "Click" Reaction: The TCO-modified antibody is then incubated with cells expressing the target antigen. Following binding, a tetrazine-conjugated fluorophore is added. The TCO and tetrazine moieties rapidly and specifically react via an IEDDA cycloaddition to form a stable covalent bond, fluorescently labeling the target cells.[1]
Materials and Methods
Required Materials
Antibody Labeling:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Flow Cytometry:
-
TCO-labeled antibody
-
Tetrazine-conjugated fluorophore
-
Cell line expressing the target antigen
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fc receptor blocking solution (optional)
-
Viability dye (optional)
-
Flow cytometer
Experimental Protocols
Protocol 1: this compound Labeling of Antibodies via EDC/NHS Chemistry
This protocol details the steps for conjugating this compound to an antibody.
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate antibody clean-up kit or dialysis against PBS.
-
Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.4.
-
-
Activation of this compound:
-
Immediately before use, prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or Activation Buffer.
-
In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS at the desired molar ratio (see Table 1) in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Antibody:
-
Add the activated TCO-PEG24-NHS ester solution to the prepared antibody solution in Coupling Buffer. The final pH should be between 7.2 and 8.0.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted this compound and byproducts by passing the solution through a desalting column equilibrated with PBS.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled antibody using a spectrophotometer at 280 nm.
-
Calculate the Degree of Labeling (DOL), which is the average number of TCO molecules per antibody, using mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled antibody.[4]
-
Store the TCO-labeled antibody at 2-8°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at -20°C or -80°C.
-
Table 1: Recommended Molar Ratios for Antibody Labeling
| Component | Recommended Molar Excess (relative to Antibody) |
| This compound | 10-20x |
| EDC | 10-20x |
| NHS/Sulfo-NHS | 20-40x |
Note: These are starting recommendations. Optimal ratios may vary depending on the antibody and desired DOL and should be determined empirically.
Protocol 2: Flow Cytometry Staining of Cell Surface Antigens
This protocol describes a two-step staining procedure for flow cytometry using a TCO-labeled primary antibody and a tetrazine-fluorophore.
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer.
-
Adjust the cell density to 1 x 10^7 cells/mL in staining buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
-
Fc Receptor Blocking (Optional):
-
If working with cells known to express Fc receptors (e.g., immune cells), incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Add the TCO-labeled primary antibody to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
-
Tetrazine-Fluorophore Incubation (Click Reaction):
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the tetrazine-conjugated fluorophore at a concentration typically between 1-10 µM (this should be optimized).
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Final Wash and Data Acquisition:
-
Wash the cells twice as described in step 4.
-
(Optional) If desired, stain with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Table 2: Typical Concentration Ranges for Flow Cytometry
| Reagent | Typical Concentration Range | Incubation Time | Incubation Temperature |
| TCO-labeled Antibody | 0.1 - 10 µg/mL | 30-60 min | 4°C |
| Tetrazine-Fluorophore | 1 - 10 µM | 30 min | Room Temperature |
Note: Optimal concentrations and incubation times should be determined for each specific antibody and cell type through titration experiments.
Visualizations
Caption: Workflow for this compound antibody labeling.
Caption: Two-step workflow for flow cytometry analysis.
Caption: Chemical principles of the labeling strategy.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Surface Protein Modification via Amine-Reactive TCO-PEG24-acid
This guide provides a comprehensive protocol for the covalent modification of cell surface proteins using TCO-PEG24-acid. This two-step method leverages bioorthogonal click chemistry, enabling the precise attachment of molecules of interest to live cells for applications in cell tracking, targeted drug delivery, and high-resolution imaging.
Introduction
The modification strategy involves two key stages. First, the carboxylic acid of this compound is activated to an N-hydroxysuccinimide (NHS) ester. This amine-reactive intermediate is then conjugated to primary amines, primarily the ε-amines of lysine residues, present on cell surface proteins.[1][2] The long, hydrophilic PEG24 linker minimizes steric hindrance, enhances solubility, and reduces potential immunogenicity.[1][3]
Following the introduction of the trans-cyclooctene (TCO) moiety onto the cell surface, a second molecule functionalized with a tetrazine (Tz) group is introduced. The TCO and tetrazine groups undergo a rapid, highly specific, and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4] This "click" reaction proceeds efficiently under physiological conditions, forming a stable covalent bond without the need for toxic catalysts, thus preserving cell viability.[5][6]
Experimental Protocols
This protocol is divided into two main parts:
-
Activation of this compound: Conversion to its amine-reactive NHS ester form.
-
Cell Surface Labeling: Modification of live cells with the activated TCO-PEG24-NHS ester.
Protocol 1: Activation of this compound to TCO-PEG24-NHS Ester
This step should be performed immediately before cell labeling, as NHS esters are susceptible to hydrolysis.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Vessel (e.g., microcentrifuge tube)
Procedure:
-
Reagent Preparation: Dissolve this compound (1 equivalent), NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF or DMSO.
-
Activation Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Use Immediately: The resulting TCO-PEG24-NHS ester solution is now ready for direct use in the cell labeling protocol. It is crucial to use it without delay to prevent hydrolysis of the NHS ester.[7]
Protocol 2: Live Cell Surface Protein Modification
Materials:
-
Suspension or adherent cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), amine-free, pH 7.4-8.5
-
Freshly prepared TCO-PEG24-NHS ester solution in anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 100 mM glycine in PBS
-
Centrifuge (for suspension cells)
-
Fluorescently-labeled tetrazine probe (for validation)
Procedure:
-
Cell Preparation:
-
Adherent Cells: Culture cells on plates to 80-90% confluency.
-
Suspension Cells: Harvest cells and count them using a hemocytometer. Aim for a density of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Washing:
-
Adherent Cells: Aspirate the culture medium and gently wash the cell monolayer twice with pre-warmed, amine-free PBS (pH 7.4).
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in amine-free PBS. Repeat twice.
-
-
Labeling Reaction:
-
Resuspend the washed cells in amine-free PBS.
-
Add the freshly prepared TCO-PEG24-NHS ester solution to the cell suspension. A typical starting concentration is 100-500 µM, but this should be optimized for your specific cell line and application.[8]
-
Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation.[8][9]
-
-
Quenching:
-
Final Washing:
-
Wash the cells three times with PBS or complete culture medium to remove excess reagent and quenching buffer.
-
-
Downstream Processing: The TCO-modified cells are now ready for the subsequent tetrazine ligation step or other analyses. For validation, cells can be incubated with a tetrazine-conjugated fluorophore (e.g., 1-10 µM) for 15-30 minutes and analyzed via flow cytometry or fluorescence microscopy.[9]
Data Presentation
The following tables provide recommended starting parameters and expected outcomes for cell surface modification. Optimization is highly recommended for each specific cell type and experimental setup.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Cell Density | 1x10⁶ - 1x10⁷ cells/mL | Adjust based on cell type and experimental scale. |
| TCO-PEG24-NHS Ester Conc. | 100 - 500 µM | Titration is crucial to balance labeling efficiency with cell viability. |
| Tetrazine-Fluorophore Conc. | 1 - 10 µM | For validation. Dependent on target abundance and fluorophore brightness.[9][10] |
| Labeling Incubation Time | 30 - 60 minutes | Longer times may increase labeling but could impact viability.[8][9] |
| Tetrazine Ligation Time | 15 - 30 minutes | The TCO-tetrazine reaction is extremely rapid.[4][9] |
| Incubation Temperature | Room Temp. to 37°C | Use 37°C to maintain optimal conditions for live cells.[10] |
| Quenching Buffer Conc. | 50 - 100 mM | Ensures complete deactivation of unreacted NHS esters.[1][9] |
Table 2: Typical Experimental Outcomes
| Metric | Expected Result | Assay Method |
| Labeling Efficiency | Moderate to High | Flow Cytometry (using a tetrazine-fluorophore) |
| Cell Viability | > 90% | Trypan Blue Exclusion or MTT Assay.[11] |
| Modification Specificity | Primarily Cell Surface | Confocal Microscopy (observe fluorescence limited to the cell membrane). |
| Non-specific Binding | Low | Flow cytometry analysis of control cells (unlabeled + tetrazine-fluorophore).[9] |
Visualizations
Chemical Reaction Pathway
The diagram below illustrates the two-stage chemical process for modifying cell surface proteins.
Caption: Figure 1. Two-stage reaction for cell surface TCO functionalization.
Experimental Workflow
This diagram outlines the step-by-step laboratory workflow for labeling live cells.
Caption: Figure 2. Step-by-step workflow for live cell surface modification.
References
- 1. interchim.fr [interchim.fr]
- 2. Site-specific Protein Modification and Bio-orthogonal Chemistry | Chemical and Biological Synthesis: Enabling Approaches for Understanding Biology | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. Protein Modification Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. escholarship.org [escholarship.org]
- 6. Bioorthogonal Strategies for Engineering Extracellular Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols for TCO-PEG24-Acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing TCO-PEG24-acid in the development of targeted drug delivery systems. The unique properties of this compound, particularly its role in the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) click chemistry, make it an invaluable tool for conjugating targeting moieties to drug carriers and for constructing advanced "click-to-release" systems.
Introduction to this compound
This compound is a versatile linker molecule featuring a trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a 24-unit polyethylene glycol (PEG) spacer. The TCO moiety is highly reactive towards tetrazine-containing molecules, forming a stable covalent bond in a rapid and specific manner, even in complex biological environments.[1] This bioorthogonal reaction proceeds without the need for a catalyst, making it ideal for in vivo applications.[2] The hydrophilic PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[3] The terminal carboxylic acid allows for straightforward conjugation to primary amines on targeting ligands, such as antibodies or peptides, or on drug-delivery vehicles like nanoparticles and liposomes.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach a targeting antibody to a drug-loaded nanoparticle or a prodrug. The antibody guides the therapeutic payload to the target cells, enhancing efficacy and reducing off-target toxicity.
-
Pre-targeted Drug Delivery: In this two-step approach, a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site. Subsequently, a tetrazine-modified drug or imaging agent is administered, which then "clicks" with the TCO-group at the target, ensuring localized therapeutic or diagnostic action.[4][5]
-
"Click-to-Release" Drug Delivery: this compound can be incorporated into a system where the iEDDA reaction with a tetrazine triggers the release of an encapsulated or conjugated drug.[2][6] This allows for precise spatial and temporal control over drug activation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the development and characterization of this compound-based targeted drug delivery systems. The data presented here is a representative compilation from various studies on similar systems.
Table 1: Nanoparticle Formulation and Characterization
| Parameter | Value | Method of Analysis |
| Particle Size (Hydrodynamic Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -30 mV | Laser Doppler Velocimetry |
| Drug Loading Content (DLC) | 5 - 10% (w/w) | High-Performance Liquid Chromatography (HPLC) |
| Encapsulation Efficiency (EE) | > 90% | High-Performance Liquid Chromatography (HPLC) |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 |
| 0 | 0 | 0 |
| 4 | 10 | 25 |
| 8 | 20 | 45 |
| 12 | 30 | 60 |
| 24 | 45 | 85 |
| 48 | 60 | 95 |
Table 3: In Vitro Cytotoxicity (MTT Assay)
| Formulation | Cell Line | IC50 (µg/mL) |
| Free Drug (e.g., Doxorubicin) | HeLa | 0.5 |
| Non-targeted Nanoparticles | HeLa | 5.0 |
| Targeted Nanoparticles (with this compound conjugate) | HeLa | 1.0 |
| Free Drug (e.g., Doxorubicin) | HT29 | 0.8 |
| Non-targeted Nanoparticles | HT29 | 8.0 |
| Targeted Nanoparticles (with this compound conjugate) | HT29 | 1.5 |
Note: IC50 values are highly dependent on the specific drug, cell line, and exposure time.
Table 4: In Vivo Biodistribution in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue at 24h post-injection)
| Organ | Non-targeted Nanoparticles | Targeted Nanoparticles (with this compound conjugate) |
| Tumor | 2.5 ± 0.5 | 8.0 ± 1.5 |
| Blood | 5.0 ± 1.0 | 3.0 ± 0.8 |
| Liver | 15.0 ± 2.0 | 10.0 ± 1.8 |
| Spleen | 8.0 ± 1.2 | 5.0 ± 1.0 |
| Kidneys | 3.0 ± 0.6 | 2.5 ± 0.5 |
| Lungs | 2.0 ± 0.4 | 1.5 ± 0.3 |
| Heart | 1.0 ± 0.2 | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation.[4]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the conjugation of this compound to the primary amines (e.g., lysine residues) of a targeting antibody via carbodiimide chemistry.
Materials:
-
Targeting antibody in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
PD-10 desalting columns or equivalent size-exclusion chromatography system
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Activation of this compound:
-
Dissolve this compound and NHS in anhydrous DMF or DMSO at a 1:1.2 molar ratio.
-
Add EDC to the solution at a 1.2 molar excess relative to this compound.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the TCO-PEG24-NHS ester.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 by adding the Reaction Buffer.
-
Add a 10-20 fold molar excess of the activated TCO-PEG24-NHS ester solution to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column).
-
Collect the fractions containing the antibody conjugate.
-
-
Characterization:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker has a chromophore.[7]
-
Protocol 2: Formulation of Drug-Loaded Nanoparticles
This protocol describes the formulation of drug-loaded polymeric nanoparticles using an oil-in-water single emulsion solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and the hydrophobic drug in DCM. For example, 100 mg of PLGA and 10 mg of doxorubicin in 2 mL of DCM.[8]
-
-
Emulsification:
-
Add the organic phase dropwise to a larger volume of the aqueous PVA solution (e.g., 10 mL) while sonicating on an ice bath.
-
Continue sonication for 2-5 minutes to form a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at room temperature for at least 4 hours to allow the organic solvent to evaporate completely.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose or trehalose).
-
-
Characterization:
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxicity of the drug formulations on a cancer cell line.[11]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT29)
-
Complete cell culture medium
-
96-well plates
-
Free drug, non-targeted nanoparticles, and targeted nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the free drug and nanoparticle formulations in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a negative control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[12]
-
Protocol 4: In Vivo Biodistribution Study
This protocol describes a typical procedure for evaluating the biodistribution of targeted nanoparticles in a tumor-bearing mouse model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Fluorescently labeled or radiolabeled nanoparticles (targeted and non-targeted)
-
Anesthesia
-
Surgical tools for organ harvesting
-
Imaging system (for fluorescently labeled nanoparticles) or gamma counter (for radiolabeled nanoparticles)
Procedure:
-
Animal Model:
-
Establish a tumor xenograft model by subcutaneously injecting cancer cells into the flank of immunocompromised mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Nanoparticle Administration:
-
Randomly divide the mice into groups (e.g., non-targeted and targeted nanoparticles).
-
Administer a single intravenous (IV) injection of the labeled nanoparticle suspension via the tail vein.
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice.
-
Collect blood via cardiac puncture.
-
Harvest major organs (tumor, liver, spleen, kidneys, lungs, heart) and weigh them.
-
-
Quantification:
-
For fluorescently labeled nanoparticles: Homogenize the tissues and measure the fluorescence intensity using a suitable imaging system or plate reader.
-
For radiolabeled nanoparticles: Measure the radioactivity in each organ using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the biodistribution profiles of the targeted and non-targeted nanoparticles.[4]
-
Visualizations
Signaling Pathway: TCO-Tetrazine "Click-to-Release" Mechanism
References
- 1. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Insight into Drug-Loading Capacity of PEG-PLGA Nanoparticles for Itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols: TCO-PEG24-Acid Hydrogels for 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formation of hydrogels using TCO-PEG24-acid for three-dimensional (3D) cell culture applications. The protocols are designed to be accessible to researchers, scientists, and professionals in the field of drug development.
Introduction
Three-dimensional (3D) cell culture systems are gaining prominence as they more accurately mimic the in vivo cellular environment compared to traditional two-dimensional (2D) cultures.[1][2][3] Hydrogels are a popular choice for creating these 3D scaffolds due to their high water content, biocompatibility, and tunable mechanical properties.[1][4] Among the various methods for hydrogel formation, "click chemistry" reactions have emerged as a powerful tool due to their high efficiency, specificity, and biocompatibility.[5][6]
This application note focuses on the use of this compound, a polyethylene glycol (PEG) reagent functionalized with a trans-cyclooctene (TCO) group and a carboxylic acid. The TCO group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized crosslinker, which is a bioorthogonal and rapid "click" reaction, ideal for encapsulating cells in a 3D hydrogel matrix.[5][7][8] The PEG backbone provides a hydrophilic and biocompatible environment for the cells.[9]
Principle of Hydrogel Formation
The formation of the this compound hydrogel is based on the highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) "click" reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz).
The key components are:
-
This compound: A linear polyethylene glycol (PEG) polymer with a TCO group on one end and a carboxylic acid group on the other. The TCO group is the reactive moiety for the crosslinking reaction.
-
Tetrazine-functionalized crosslinker: A molecule with multiple tetrazine groups. This can be a multi-arm PEG-tetrazine or other biocompatible polymers functionalized with tetrazine.
Upon mixing, the TCO groups on the this compound react with the tetrazine groups on the crosslinker, forming a stable covalent bond and leading to the rapid formation of a hydrogel network.[5][10] This reaction is fast, occurs at physiological conditions (pH and temperature), and does not require any catalysts, making it highly suitable for encapsulating living cells.[10]
Experimental Workflow for Hydrogel Formation and 3D Cell Culture
Caption: Experimental workflow for this compound hydrogel formation and 3D cell culture.
Protocols
Materials
-
This compound (e.g., from BroadPharm, Precise PEG)
-
Multi-arm PEG-tetrazine (or other suitable tetrazine crosslinker)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Cells of interest
-
Sterile, low-adhesion microcentrifuge tubes
-
Pipettes and sterile tips
-
Cell culture plates (e.g., 96-well plate)
Protocol 1: Hydrogel Formation for 3D Cell Encapsulation
-
Preparation of Precursor Solutions:
-
Dissolve this compound in sterile PBS to the desired final concentration (e.g., 10 wt%). Vortex briefly and ensure it is fully dissolved.
-
Dissolve the multi-arm PEG-tetrazine crosslinker in sterile PBS to the desired final concentration (e.g., 10 wt%).
-
Note: The final hydrogel properties will depend on the concentration of the precursors. Higher concentrations generally result in stiffer hydrogels.[11]
-
-
Cell Preparation:
-
Trypsinize and count the cells.
-
Resuspend the cell pellet in sterile PBS or cell culture medium at the desired final cell density (e.g., 1 x 10^6 cells/mL).
-
-
Hydrogel Formation and Cell Encapsulation:
-
In a sterile microcentrifuge tube, combine the this compound solution, the multi-arm PEG-tetrazine solution, and the cell suspension. The final volume will depend on the desired number of hydrogels. A typical ratio is 1:1 for the TCO and tetrazine solutions, with the cell suspension volume adjusted to achieve the final desired cell density.
-
Gently but thoroughly mix the components by pipetting up and down. Avoid introducing air bubbles.
-
Immediately dispense the mixture into the wells of a cell culture plate or any other desired mold.
-
Allow the hydrogel to crosslink at room temperature or 37°C for 5-10 minutes. Gelation should occur within minutes.[10][11]
-
Once the hydrogel has solidified, gently add pre-warmed cell culture medium to each well.
-
-
3D Cell Culture:
-
Incubate the cell-laden hydrogels at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
Protocol 2: Characterization of Hydrogel Properties
A. Rheological Analysis:
Rheology is used to characterize the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').[12][13]
-
Prepare the hydrogel precursor solutions as described in Protocol 1, but without cells.
-
Mix the this compound and multi-arm PEG-tetrazine solutions.
-
Immediately place the mixture onto the plate of a rheometer.
-
Perform oscillatory time sweep measurements to monitor the gelation kinetics (the increase in G' and G'' over time).
-
Once the gel has formed, perform a frequency sweep to determine the storage and loss moduli as a function of frequency.
B. Swelling Ratio:
The swelling ratio provides information about the water absorption capacity of the hydrogel.
-
Prepare a cell-free hydrogel and weigh it (W_initial).
-
Immerse the hydrogel in PBS or deionized water at 37°C.
-
At various time points, remove the hydrogel, gently blot away excess water, and weigh it (W_swollen).
-
The swelling ratio is calculated as: (W_swollen - W_initial) / W_initial.
Protocol 3: Cell Viability and Proliferation Assays
A. Live/Dead Staining:
This assay visually distinguishes between live and dead cells within the hydrogel.
-
Prepare a staining solution containing Calcein-AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS.
-
Remove the culture medium from the hydrogels and wash with PBS.
-
Add the staining solution to the hydrogels and incubate for 30-60 minutes at 37°C.
-
Wash the hydrogels with PBS.
-
Image the hydrogels using a fluorescence microscope.
B. Metabolic Activity Assays (e.g., AlamarBlue, MTS):
These colorimetric or fluorometric assays quantify the metabolic activity of the cells, which is an indicator of cell viability and proliferation.
-
Remove the culture medium from the hydrogels.
-
Add fresh medium containing the assay reagent (e.g., 10% AlamarBlue).
-
Incubate for 1-4 hours at 37°C.
-
Transfer the supernatant to a new plate and measure the absorbance or fluorescence according to the manufacturer's instructions.
Quantitative Data Summary
The following tables summarize typical quantitative data for PEG-based hydrogels formed via click chemistry. The exact values for this compound hydrogels will depend on the specific crosslinker used and the precursor concentrations.
Table 1: Rheological Properties of PEG-Tetrazine Hydrogels
| Polymer Concentration (wt%) | Storage Modulus (G') (Pa) | Gelation Time (min) | Reference |
| 5 | ~100 - 500 | < 5 | [5] |
| 7.5 | ~500 - 1500 | < 5 | [5] |
| 10 | ~1500 - 3000 | < 5 | [5] |
Table 2: Swelling Ratios of PEG-Tetrazine Hydrogels
| Polymer Concentration (wt%) | Swelling Ratio (q) | Reference |
| 5 | ~25 - 35 | [5] |
| 7.5 | ~20 - 30 | [5] |
| 10 | ~15 - 25 | [5] |
Table 3: Cell Viability in PEG-Based Hydrogels
| Cell Type | Culture Duration | Viability (%) | Assay | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | 1 day | > 90% | Live/Dead | [5] |
| Human Mesenchymal Stem Cells (hMSCs) | 7 days | > 85% | Live/Dead | [11] |
| Human Glioblastoma (GBM) cells | 14 days | > 85% | Live/Dead | [14] |
| Adipose-derived Stem Cells (ASCs) | 14 days | > 85% | Live/Dead | [15] |
Signaling Pathway Visualization
The carboxylic acid group on this compound can be used to conjugate bioactive molecules, such as peptides containing the RGD sequence, to promote cell adhesion. The RGD peptide binds to integrin receptors on the cell surface, activating downstream signaling pathways that influence cell survival, proliferation, and differentiation.
Caption: RGD-Integrin signaling pathway for cell adhesion in functionalized hydrogels.
Troubleshooting
| Issue | Possible Cause | Solution |
| Hydrogel does not form or is too soft | - Incorrect concentration of precursors.- Incomplete dissolution of precursors.- Degradation of reactive groups (TCO, tetrazine). | - Verify calculations and weighings.- Ensure complete dissolution before mixing.- Use fresh reagents and store them properly. |
| Rapid, uncontrolled gelation | - Precursor concentrations are too high. | - Reduce the concentration of one or both precursors. |
| Low cell viability | - High shear stress during mixing.- Cytotoxicity of precursors (unlikely with PEG).- Osmotic stress. | - Mix gently.- Ensure precursors are high purity.- Use isotonic PBS for all solutions. |
| Cells form clumps instead of being evenly distributed | - Inadequate mixing of cell suspension with precursors. | - Ensure a homogeneous mixture before dispensing. |
Conclusion
This compound provides a versatile and user-friendly platform for the creation of biocompatible hydrogels for 3D cell culture. The bioorthogonal nature of the TCO-tetrazine click reaction allows for the rapid and gentle encapsulation of cells, while the PEG backbone provides a suitable microenvironment for cell growth and function. By tuning the hydrogel properties and incorporating bioactive cues, researchers can create sophisticated 3D cell culture models for a wide range of applications in basic research, drug discovery, and regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three‐dimensional, PEG‐based hydrogels induce spheroid formation and enhance viability of A2058 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 9. Applications of PEG Hydrogels [jenkemusa.com]
- 10. mdpi.com [mdpi.com]
- 11. Self-Forming Norbornene-Tetrazine Hydrogels with Independently Tunable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Revolutionizing In Vivo Imaging: A Detailed Protocol for TCO-PEG24-Acid Pretargeting
For Immediate Release
This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals on the use of TCO-PEG24-acid in a pretargeting strategy for in vivo imaging. This advanced methodology, leveraging the principles of bioorthogonal chemistry, offers significant advantages in achieving high-contrast images for research, diagnostics, and therapeutic development. By separating the targeting and imaging steps, this technique enhances signal-to-noise ratios and minimizes the radiation burden on non-target tissues.
The core of this strategy lies in the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) probe.[1] In this protocol, a targeting molecule, such as an antibody, is first conjugated with this compound and administered to the subject. Following a period for accumulation at the target site and clearance of unbound conjugate, a small, rapidly clearing tetrazine-labeled imaging agent is introduced. The subsequent "click" reaction at the target site enables precise and sensitive imaging.
Principle of the Method
The pretargeting approach detailed herein unfolds in two key stages. Initially, a biomolecule of interest is functionalized with this compound. The PEG24 linker enhances solubility and improves the pharmacokinetic profile of the conjugate.[2] This modified targeting agent is then administered, allowing it to bind specifically to its target in vivo. A crucial waiting period follows, enabling the clearance of any unbound conjugate from circulation, thereby reducing background signal.
In the second stage, a tetrazine-conjugated imaging probe (e.g., a fluorophore or a radiolabel) is administered. This small molecule rapidly distributes throughout the body and undergoes a highly specific ligation with the TCO-tagged targeting molecule that has accumulated at the site of interest.[3] This bioorthogonal reaction is exceptionally fast, proceeding efficiently under physiological conditions without interfering with native biological processes.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the this compound pretargeting workflow.
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1]
Materials:
-
Targeting Antibody (in a buffer free of primary amines, e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Exchange the antibody into an amine-free buffer like PBS. Adjust the antibody concentration to 1-5 mg/mL.
-
This compound Activation:
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer.
-
In a separate tube, dissolve this compound in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the antibody solution. A 10-20 fold molar excess of the linker to the antibody is a recommended starting point, though this should be optimized.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Purify the TCO-conjugated antibody using a desalting column or dialysis to remove excess reagents.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if possible, by mass spectrometry.
Protocol 2: In Vivo Pretargeting and Imaging
This protocol outlines the administration of the TCO-conjugated antibody and the subsequent tetrazine-labeled imaging probe for in vivo imaging.
Materials:
-
TCO-conjugated antibody
-
Tetrazine-labeled imaging probe (e.g., radiolabeled or fluorescent)
-
Sterile PBS (pH 7.4)
-
Animal model (e.g., tumor-bearing mice)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., PET/SPECT or fluorescence imaging system)
Procedure:
-
Administration of TCO-conjugated Antibody:
-
Reconstitute the TCO-conjugated antibody in sterile PBS to the desired concentration.
-
Administer a predetermined dose of the conjugate to each animal via intravenous (tail vein) injection. The optimal dose will depend on the specific antibody and target.
-
-
Accumulation and Clearance Period:
-
Allow the TCO-conjugated antibody to accumulate at the target site and clear from circulation. This pretargeting interval is typically 24 to 72 hours.[5] The optimal time should be determined empirically based on the antibody's pharmacokinetics.
-
-
Administration of Tetrazine Imaging Probe:
-
Prepare a solution of the tetrazine-labeled imaging probe in sterile PBS.
-
Administer the imaging probe via intravenous injection.
-
-
In Vivo Imaging:
-
Anesthetize the animals at various time points after the administration of the tetrazine probe (e.g., 1, 4, 8, 24 hours).
-
Acquire whole-body images using the appropriate imaging modality and settings for the specific imaging agent.
-
-
Data Analysis:
-
Quantify the signal intensity in the target region (e.g., tumor) and in non-target tissues (e.g., muscle, liver) to determine the target-to-background ratios.
-
Data Presentation
The following tables summarize representative quantitative biodistribution data from pretargeted in vivo imaging studies using the TCO-tetrazine ligation system. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection of the radiolabeled tetrazine probe.
Table 1: Biodistribution of 64Cu-labeled Tetrazine in a Pretargeted Colorectal Cancer Model [6][7]
| Tissue | 1 h p.i. (%ID/g) | 4 h p.i. (%ID/g) | 12 h p.i. (%ID/g) | 24 h p.i. (%ID/g) |
| Blood | 2.1 ± 0.3 | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Tumor | 5.6 ± 0.7 | 6.9 ± 1.1 | 7.4 ± 1.5 | 7.4 ± 2.0 |
| Liver | 1.5 ± 0.2 | 1.2 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.1 |
| Kidneys | 1.2 ± 0.4 | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Muscle | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Biodistribution of 89Zr-labeled Tetrazine in a Pretargeted Head and Neck Cancer Model [8]
| Tissue | 72 h p.i. (%ID/g) |
| Blood | 0.9 ± 0.2 |
| Tumor | 1.5 ± 0.2 |
| Liver | 1.8 ± 0.3 |
| Kidneys | 1.1 ± 0.2 |
| Muscle | 0.1 ± 0.0 |
Data are presented as mean ± standard deviation.
Table 3: Tumor-to-Tissue Ratios at Optimal Imaging Time Points [8][9]
| Ratio | Pretargeted 64Cu-Tetrazine (24 h p.i.) | Pretargeted 89Zr-Tetrazine (72 h p.i.) |
| Tumor-to-Blood | 24.7 | 1.7 |
| Tumor-to-Liver | 9.3 | 0.8 |
| Tumor-to-Kidney | 14.8 | 1.4 |
| Tumor-to-Muscle | 37.0 | 15.0 |
Mandatory Visualizations
The following diagrams illustrate the key chemical reaction and the experimental workflow.
Caption: Bioorthogonal TCO-Tetrazine Reaction.
Caption: Pretargeting In Vivo Imaging Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. furthlab.xyz [furthlab.xyz]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging [mdpi.com]
- 7. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: TCO-PEG24-Acid for Proteomic Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TCO-PEG24-acid in proteomic sample preparation. This compound is a versatile chemical tool that enables the efficient labeling and enrichment of proteins from complex biological samples through bioorthogonal click chemistry.
Introduction
This compound is a chemical probe containing a trans-cyclooctene (TCO) moiety, a hydrophilic 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The TCO group reacts with exceptional speed and specificity with a tetrazine-functionalized molecule in a bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction.[1][2] This "click chemistry" reaction is highly efficient and proceeds rapidly under biocompatible conditions without the need for a toxic copper catalyst.[2][3]
The PEG spacer enhances the solubility of the reagent and the labeled proteins in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[4][5] The terminal carboxylic acid allows for the covalent attachment of the TCO-PEG24 moiety to primary amines (e.g., lysine residues) on proteins after activation.
This technology is a powerful tool for a variety of proteomic applications, including:
-
Activity-Based Protein Profiling (ABPP): To identify and quantify the active members of entire enzyme families.[6][7][8][9]
-
Target Identification and Validation: To enrich and identify the protein targets of small molecule drugs or probes.[1][10]
-
Analysis of Protein-Protein Interactions: To capture and identify protein interaction partners.
-
Post-Translational Modification Studies: To enrich and analyze proteins with specific modifications.
Quantitative Data
The TCO-tetrazine ligation has demonstrated superior performance in proteomic applications compared to other click chemistry methods.
| Parameter | TCO-Tetrazine (iEDDA) | SPAAC (e.g., DBCO-Azide) | CuAAC (Copper-Catalyzed) | Reference |
| Reaction Rate | Extremely Fast (up to 10^6 M⁻¹s⁻¹) | Fast | Moderate | [1][2] |
| Enrichment Efficiency (PARP1) | 100% | 45% | 9% | [1] |
| Proteome Binding to Beads | 96% | Not Reported | Not Reported | [11] |
| Biocompatibility | Excellent (catalyst-free) | Excellent (catalyst-free) | Lower (requires cytotoxic copper catalyst) | [2][3] |
Experimental Protocols
Here we provide detailed protocols for the use of this compound in proteomic sample preparation, from cell lysis to preparation for mass spectrometry analysis.
Protocol 1: Preparation of Cell Lysate
This protocol describes the preparation of a total protein lysate from cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: Protein Labeling with this compound
This protocol details the activation of this compound and its conjugation to proteins in the cell lysate.
Materials:
-
Protein Lysate (from Protocol 1)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in an amine-free buffer to prepare a stock solution of activated TCO-PEG24-NHS ester. A 1:1.2:1.2 molar ratio of acid:NHS:EDC is recommended.
-
-
Protein Labeling:
-
Quenching:
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Protocol 3: Enrichment of TCO-Labeled Proteins
This protocol describes the enrichment of TCO-labeled proteins using tetrazine-functionalized magnetic beads.
Materials:
-
TCO-labeled protein lysate (from Protocol 2)
-
Tetrazine-functionalized magnetic beads
-
Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)
-
Wash Buffer 2 (e.g., PBS)
-
Elution Buffer (e.g., 100 mM formic acid)[11]
-
Magnetic rack
Procedure:
-
Equilibrate the tetrazine-functionalized magnetic beads with Wash Buffer 1.
-
Add the TCO-labeled protein lysate to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for the click reaction to occur.
-
Place the tube on a magnetic rack to capture the beads. Discard the supernatant.
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads two times with Wash Buffer 2 to remove detergents.
-
Elution:
-
Add Elution Buffer to the beads and incubate for 15 minutes at room temperature with gentle rotation to release the captured proteins.[11]
-
Place the tube on the magnetic rack and collect the supernatant containing the enriched proteins.
-
Protocol 4: On-Bead Digestion for Mass Spectrometry
For proteomic analysis by mass spectrometry, proteins can be digested into peptides while still bound to the magnetic beads.
Materials:
-
Protein-bound magnetic beads (from Protocol 3, before elution)
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 20 µg/mL in 50 mM ammonium bicarbonate)
-
Formic acid
Procedure:
-
Reduction: Resuspend the protein-bound beads in Reduction Buffer and incubate for 30 minutes at 56°C.
-
Alkylation: Cool to room temperature and add Alkylation Buffer. Incubate for 20 minutes in the dark.
-
Digestion:
-
Wash the beads with 50 mM ammonium bicarbonate.
-
Resuspend the beads in Trypsin solution.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
-
The peptides are now ready for desalting (e.g., using C18 spin tips) and analysis by LC-MS/MS.
Visualizations
Figure 1. Experimental workflow for proteomic sample preparation using this compound.
Figure 2. Bioorthogonal TCO-tetrazine ligation reaction.
Figure 3. Simplified EGFR signaling pathway, a target for chemical proteomics.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Application Note: Functionalization of Nanoparticles with TCO-PEG24-acid
Audience: This document is intended for researchers, scientists, and drug development professionals working on nanoparticle-based delivery systems, targeted therapies, and bioorthogonal chemistry applications.
Introduction
The convergence of nanotechnology and bioorthogonal chemistry has paved the way for advanced drug delivery and molecular imaging platforms. A key strategy in this field is the surface functionalization of nanoparticles to enhance their biocompatibility and enable targeted conjugation. This protocol details the functionalization of nanoparticles with TCO-PEG24-acid, a heterobifunctional linker.
The TCO (trans-cyclooctene) group is a highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazine partners.[1][2] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[1][3]
The Polyethylene Glycol (PEG) component, specifically a 24-unit chain, serves as a hydrophilic spacer.[4] PEGylation of nanoparticles is a widely adopted strategy to:
-
Improve Solubility and Stability: Prevents aggregation and enhances colloidal stability in aqueous solutions.[5][6]
-
Reduce Immunogenicity: Creates a "stealth" coating that reduces nanoparticle uptake by the immune system, thereby prolonging circulation time.[7][8]
-
Minimize Steric Hindrance: The flexible PEG chain extends the reactive TCO group away from the nanoparticle surface, improving its accessibility for subsequent conjugation reactions.[3]
The terminal carboxylic acid group on the this compound linker allows for covalent attachment to nanoparticles that have primary amine groups on their surface, typically through carbodiimide-mediated amide bond formation.[4] This application note provides a detailed protocol for this conjugation, along with methods for characterization and a summary of expected quantitative outcomes.
Chemical Reaction and Experimental Workflow
The functionalization process involves a two-step chemical reaction. First, the carboxylic acid of this compound is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more reactive NHS ester. This activated linker is then reacted with primary amine groups present on the nanoparticle surface to form a stable amide bond.
References
- 1. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Engineering Well-Characterized PEG-Coated Nanoparticles for Elucidating Biological Barriers to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
Application Note and Protocol: TCO-PEG24-acid Conjugation to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide-based therapeutics are a rapidly growing class of drugs with the potential to address a wide range of diseases. To enhance their efficacy, targeting, and pharmacokinetic properties, oligonucleotides are often conjugated to other molecules such as antibodies, peptides, or lipids.[1] This application note provides a detailed protocol for the conjugation of TCO-PEG24-acid to an amino-modified oligonucleotide. The trans-cyclooctene (TCO) group is a key component in bioorthogonal chemistry, enabling a highly efficient and specific "click" reaction with tetrazine-modified molecules.[2][3] This method, known as the inverse-electron-demand Diels-Alder (IEDDA) reaction, is exceptionally fast and proceeds readily in aqueous environments without the need for a catalyst, making it ideal for biological applications.[2][3][4] The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances solubility and reduces potential steric hindrance.[5]
This protocol outlines the necessary steps for preparing the amino-modified oligonucleotide, performing the conjugation reaction with TCO-PEG24-NHS ester (the activated form of this compound), purifying the resulting conjugate, and characterizing the final product.
Experimental Workflow Overview
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 5. escholarship.org [escholarship.org]
Application Notes: Live-Cell Imaging with TCO-PEG24-acid and Tetrazine Dyes
Introduction
Live-cell imaging using bioorthogonal chemistry has revolutionized the study of dynamic cellular processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine is a cornerstone of this field, offering exceptionally rapid kinetics and high specificity within the complex environment of a living cell.[1][2][3] This "click chemistry" approach allows for the precise labeling of biomolecules without the need for cytotoxic copper catalysts, making it ideal for real-time imaging studies.[3][4][5]
TCO-PEG24-acid is a valuable reagent in this workflow. It features a reactive TCO moiety for ligation with tetrazines and a 24-unit polyethylene glycol (PEG) spacer that significantly enhances aqueous solubility.[6][7] The terminal carboxylic acid group provides a versatile handle for conjugation to primary amines on biomolecules of interest, such as antibodies or ligands, using standard amide coupling chemistry.[6][8]
A key advantage of this system is its fluorogenic potential. Many tetrazine-dye conjugates are designed to be "dark," where the tetrazine quenches the fluorophore's emission.[2][9][10] Upon the rapid and irreversible reaction with a TCO group, the tetrazine is consumed, leading to a substantial increase in fluorescence.[10][11] This "turn-on" mechanism dramatically improves the signal-to-noise ratio and often enables no-wash imaging, simplifying experimental workflows and minimizing cellular stress.[3][12][13]
Quantitative Data Summary
The efficiency of live-cell imaging using the TCO-tetrazine ligation depends on the reaction kinetics and the photophysical properties of the chosen dye. The following tables summarize key quantitative data for reagent specifications and typical reaction parameters.
Table 1: this compound Specifications
| Property | Value | Reference |
| Full Name | trans-Cyclooctene-PEG24-acid | [6][7] |
| Molecular Weight | ~1298.6 g/mol | [6][7] |
| Reactive Group 1 | trans-Cyclooctene (TCO) | [6] |
| Reactive Group 2 | Carboxylic Acid (-COOH) | [6] |
| Solubility | Water, DMF, DMSO | [6][14] |
| Storage | -20°C, protect from moisture and light | [6] |
| Key Feature | Hydrophilic PEG spacer enhances solubility | [6][15] |
Table 2: Properties of Common Cell-Permeable Tetrazine Dyes
| Dye Class | Excitation (nm) | Emission (nm) | Turn-on Ratio | Key Features | Reference(s) |
| Rhodamine | ~550 - 590 | ~570 - 610 | High | Bright, photostable, available in cell-permeable and impermeable forms. | [9][12][13] |
| Silicon-Rhodamine (SiR) | ~640 - 660 | ~660 - 680 | High | Far-red emission minimizes cellular autofluorescence; good for deep imaging. | [2][12][16] |
| Cyanine (e.g., Cy3, Cy5) | ~550 / 650 | ~570 / 670 | Variable | Widely used, bright fluorophores. | [17][18] |
| BODIPY | ~500 | ~512 | Up to 22-fold | Bright, sharp emission spectra. | [11][13] |
Table 3: Typical Experimental Parameters for Live-Cell Labeling
| Parameter | Value / Range | Notes | Reference(s) |
| Tetrazine Dye Conc. | 0.5 - 20 µM | Optimal concentration is target-dependent and should be determined empirically. | [17][19] |
| Incubation Time | 5 - 60 minutes | The reaction is very fast; longer times may increase background. | [5][18][20] |
| Incubation Temperature | Room Temp. or 37°C | Reaction proceeds efficiently at both temperatures. | [5][18] |
| Reaction pH | 6.0 - 9.0 | The ligation is robust across a wide physiological pH range. | [5] |
| Wash Steps | 2-3x with PBS/Media | Often required to remove unbound dye, though "no-wash" imaging is possible with fluorogenic probes. | [17][20] |
Visualized Workflows and Mechanisms
Caption: Bioorthogonal TCO-Tetrazine Ligation Mechanism.
Caption: Experimental workflow for live-cell surface labeling.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the modification of a primary amine-containing biomolecule (e.g., an antibody) with this compound using EDC/NHS chemistry.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Spin desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the antibody in Reaction Buffer.
-
Immediately before use, prepare 10 mM stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 50-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS with a 10-fold molar excess of this compound relative to the antibody.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the activated this compound mixture directly to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove unreacted TCO reagent and byproducts by passing the reaction mixture through a spin desalting column equilibrated with PBS, according to the manufacturer's instructions.
-
-
Characterization and Storage:
-
Determine the concentration of the purified TCO-labeled antibody using a standard protein assay (e.g., BCA).
-
Store the conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.
-
Protocol 2: Live-Cell Imaging of Surface Proteins
This protocol details the labeling and imaging of live cells using a TCO-modified antibody (from Protocol 1) and a fluorogenic tetrazine dye.
Materials:
-
Adherent or suspension cells cultured in appropriate medium
-
TCO-labeled antibody (from Protocol 1)
-
Cell-permeable, fluorogenic tetrazine dye (e.g., SiR-Tetrazine)
-
Complete cell culture medium
-
Wash Buffer: PBS (pH 7.4) or live-cell imaging buffer
-
Fluorescence microscope with appropriate filters and environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or multi-well plate suitable for microscopy. Allow cells to adhere and reach 60-80% confluency.
-
-
Primary Labeling (TCO Handle Installation):
-
Dilute the TCO-labeled antibody in pre-warmed complete culture medium to a final concentration of 1-10 µg/mL.
-
Remove the culture medium from the cells and add the antibody solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently aspirate the antibody solution and wash the cells three times with warm Wash Buffer to remove any unbound antibody.
-
-
Secondary Labeling (Tetrazine-Dye Reaction):
-
Final Wash and Imaging:
-
(Optional) For dyes with low fluorogenicity or to improve signal-to-noise, wash the cells twice with warm Wash Buffer. For highly fluorogenic probes, this step may be omitted ("no-wash").[3][12]
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells.
-
Immediately proceed to live-cell imaging on the fluorescence microscope, using laser lines and emission filters appropriate for the chosen fluorophore. Acquire images using time-lapse mode to observe dynamic processes.
-
References
- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 2. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. This compound-西安齐岳生物 [0qy.com]
- 8. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TCO-PEG24-NHS ester, 2055646-26-7 | BroadPharm [broadpharm.com]
- 15. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with TCO-PEG24-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety. This document provides detailed application notes and protocols for the generation of ADCs using a TCO-PEG24-acid linker. This linker system leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. The inclusion of a 24-unit polyethylene glycol (PEG) chain enhances aqueous solubility, improves pharmacokinetic properties, and reduces aggregation.[1][2][3]
The this compound linker offers a versatile platform for conjugating a wide range of payloads to antibodies. The carboxylic acid group on the linker provides a handle for attachment to amine-containing payloads, while the TCO group enables a highly specific and rapid "click" reaction with a tetrazine-modified antibody.[4] This approach allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to the production of more homogeneous and well-defined ADCs.[5]
Mechanism of Action
The functionality of an ADC created with a this compound linker involves a multi-step process designed for targeted drug delivery and release within cancer cells:
-
Circulation and Targeting: The ADC circulates in the bloodstream where the stable linker ensures the cytotoxic payload remains attached to the antibody, preventing premature drug release.[6] The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[7]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[8]
-
Payload Release: Once inside the cell, the ADC is trafficked to lysosomes. The acidic environment and lysosomal proteases degrade the antibody, leading to the release of the linker-payload conjugate. Depending on the specific chemistry used to attach the payload to the linker, further enzymatic or chemical cleavage may occur to release the active cytotoxic drug.
-
Cytotoxicity: The released cytotoxic payload can then exert its cell-killing effect, for instance, by interfering with DNA replication or microtubule assembly, ultimately leading to apoptosis of the cancer cell.[8]
Experimental Workflow Overview
The overall process for creating an ADC with a this compound linker can be divided into three main stages:
-
Preparation of Components: This involves the modification of the monoclonal antibody with a tetrazine moiety and the separate conjugation of the cytotoxic payload to the this compound linker.
-
ADC Conjugation: The tetrazine-modified antibody is then reacted with the TCO-linker-payload construct via the IEDDA click reaction to form the final ADC.
-
Purification and Characterization: The resulting ADC is purified to remove any unreacted components, and its critical quality attributes, such as drug-to-antibody ratio (DAR), purity, and potency, are thoroughly characterized.
Below is a graphical representation of the experimental workflow.
Data Presentation
The use of a PEG linker can significantly impact the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize quantitative data from various studies, illustrating the effect of PEG linker length on key ADC parameters.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | Trastuzumab-MMAE | SK-BR-3 | 0.5 |
| PEG4 | Trastuzumab-MMAE | SK-BR-3 | 0.8 |
| PEG8 | Trastuzumab-MMAE | SK-BR-3 | 1.2 |
| PEG12 | Trastuzumab-MMAE | SK-BR-3 | 1.5 |
| PEG24 | Trastuzumab-MMAE | SK-BR-3 | 2.1 |
Note: Data is synthesized from representative studies and will vary depending on the specific antibody, payload, and cell line used.[9][10]
Table 2: Effect of PEG Linker Length on Pharmacokinetics in Rodents
| Linker | ADC Construct (Antibody-Payload) | Half-life (t½, hours) | Clearance (mL/hr/kg) |
| No PEG | IgG-MMAE | 48 | 0.5 |
| PEG4 | IgG-MMAE | 72 | 0.35 |
| PEG8 | IgG-MMAE | 120 | 0.2 |
| PEG12 | IgG-MMAE | 150 | 0.15 |
| PEG24 | IgG-MMAE | 180 | 0.1 |
Note: Data is synthesized from representative studies and will vary depending on the specific ADC and animal model.[9][10]
Experimental Protocols
Protocol 1: Modification of Antibody with a Tetrazine Moiety
This protocol describes the modification of a monoclonal antibody with a tetrazine group for subsequent reaction with the TCO-linker. The most common method involves reacting primary amines (e.g., lysine residues) on the antibody with a Tetrazine-NHS ester.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components.
-
Adjust the antibody concentration to 2-5 mg/mL.[6]
-
-
Tetrazine-NHS Stock Solution:
-
Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.[6]
-
-
Modification Reaction:
-
Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.[6] The optimal molar excess should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Tetrazine-Modified Antibody (mAb-Tz):
-
Remove excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the mAb-Tz into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the concentration of the purified mAb-Tz using a protein concentration assay (e.g., BCA or absorbance at 280 nm).
-
Characterize the degree of labeling (DOL) by UV-Vis spectroscopy, measuring the absorbance of the antibody at 280 nm and the tetrazine at its specific maximum absorbance (typically around 520-540 nm).[11]
-
Protocol 2: Synthesis of this compound-Payload Conjugate
This protocol outlines the conjugation of a cytotoxic payload containing a primary or secondary amine to the this compound linker. This involves the activation of the carboxylic acid group on the linker followed by amide bond formation with the payload.
Materials:
-
This compound
-
Cytotoxic payload with an amine functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as an activating agent
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound, DCC (or HATU), and NHS (or HOBt) in anhydrous DMF. A typical molar ratio is 1:1.1:1.1 (TCO-linker:activating agent:NHS/HOBt).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the activated NHS ester of the linker.
-
-
Conjugation to Payload:
-
In a separate flask, dissolve the amine-containing cytotoxic payload in anhydrous DMF.
-
Add the activated TCO-PEG24-NHS ester solution dropwise to the payload solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification:
-
Purify the resulting this compound-Payload conjugate by RP-HPLC to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Lyophilize the pure fractions and store at -20°C under desiccated conditions.[6]
-
Protocol 3: ADC Conjugation via IEDDA Click Reaction
This protocol details the conjugation of the TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 1
-
This compound-Payload from Protocol 2
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the this compound-Payload in DMSO.[6]
-
-
Conjugation Reaction:
-
Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid antibody denaturation.[6]
-
Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.[11]
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using SEC or Protein A chromatography.
-
Concentrate the purified ADC to the desired concentration.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using methods such as UV-Vis spectroscopy (by measuring the absorbance of the protein at 280 nm and the payload at its specific wavelength) or Hydrophobic Interaction Chromatography (HIC).[12] Mass spectrometry can also be used for a more precise determination of the DAR distribution.
-
Purity and Aggregation: Assess the purity and the presence of aggregates by SEC.
-
Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR).[6]
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in a cell-based assay using a relevant cancer cell line that expresses the target antigen.[10]
-
Visualization of Key Processes
TCO-Tetrazine Ligation Mechanism
The core of the conjugation strategy is the IEDDA reaction between the TCO on the linker and the tetrazine on the antibody. This reaction is extremely fast and specific, proceeding readily in aqueous buffers at physiological pH without the need for a catalyst.[13][14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | Inefficient TCO-Tetrazine reaction; Low DOL of mAb-Tz; Inactive linker-payload. | Increase molar excess of linker-payload; Optimize mAb modification step; Verify activity of TCO group.[6] |
| High Aggregation | Hydrophobicity of the payload; High DAR; Unoptimized buffer conditions. | Reduce DAR; The PEG24 moiety helps mitigate this, but further optimization may be needed; Screen formulation buffers.[6] |
| Lack of Efficacy | Poor ADC internalization; Target antigen not expressed; Drug resistance. | Confirm internalization with a labeled ADC; Verify antigen expression on tumor cells; Use a payload with a different mechanism of action.[6] |
Conclusion
The use of a this compound linker provides a robust and versatile platform for the development of next-generation ADCs. The bioorthogonal TCO-tetrazine ligation allows for precise control over ADC construction, while the PEG24 moiety confers favorable physicochemical and pharmacokinetic properties. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of targeted cancer therapy, enabling the creation of more homogeneous, stable, and effective antibody-drug conjugates.
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 2. adcreview.com [adcreview.com]
- 3. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. broadpharm.com [broadpharm.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low labeling efficiency with TCO-PEG24-acid
Welcome to the technical support center for TCO-PEG24-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for bioconjugation experiments involving this reagent.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step conjugation process:
-
Activation and Labeling: Covalent attachment of this compound to a primary amine-containing biomolecule (e.g., protein, antibody) via EDC/NHS chemistry.
-
Bioorthogonal Ligation: The subsequent "click" reaction of the TCO-labeled biomolecule with a tetrazine-modified partner.
Issue 1: Low or No Labeling of Biomolecule with this compound
Question: I am seeing very low or no incorporation of the this compound onto my protein after the EDC/NHS reaction. What could be the cause?
Answer:
Several factors can lead to inefficient labeling of your biomolecule with this compound. The most common issues relate to the reagents, reaction buffer, and pH.
-
Inactive Reagents:
-
EDC/NHS Hydrolysis: EDC and NHS are moisture-sensitive.[1] EDC is particularly unstable in aqueous solutions and should be prepared fresh immediately before use.[2] Always allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.[3]
-
This compound Instability: While more stable than the activated NHS ester, TCO compounds have a limited shelf life and can isomerize to the unreactive cis-cyclooctene (CCO) form.[4] It is recommended to store this compound at -20°C and avoid long-term storage.[4][5]
-
-
Suboptimal Reaction Conditions:
-
Incorrect pH: The EDC/NHS reaction is highly pH-dependent. The activation of the carboxylic acid on this compound with EDC is most efficient at a slightly acidic pH (4.5-6.0).[2][6] However, the subsequent reaction of the activated NHS-ester with the primary amine of your biomolecule is most efficient at a physiological to slightly basic pH (7.2-8.5).[6][7] A two-step protocol with pH adjustment is often recommended.[2][3]
-
Wrong Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction and must be avoided.[2][8] Good choices for the activation step include MES buffer, while phosphate-buffered saline (PBS), borate, or carbonate buffers are suitable for the conjugation step.[2][8]
-
-
Inefficient Activation:
-
Inadequate Molar Ratios: The molar ratio of EDC and NHS to the this compound is critical. A molar excess of EDC and NHS is required to drive the reaction. See Table 1 for recommended starting ratios.
-
Insufficient Activation Time: The activation of this compound with EDC/NHS is typically rapid, but a minimum incubation time is necessary. A common activation time is 15-30 minutes at room temperature.[2][7]
-
Issue 2: Low Yield in the TCO-Tetrazine Click Reaction
Question: My biomolecule appears to be labeled with this compound, but I am getting a low yield in the subsequent reaction with my tetrazine-labeled molecule. Why is this happening?
Answer:
Low yields in the TCO-tetrazine ligation step, assuming successful TCO labeling, can be attributed to several factors:
-
Reactant Integrity:
-
TCO Instability: The TCO group on your labeled biomolecule may have degraded or isomerized, especially if stored for an extended period.[4] It is best to use freshly TCO-labeled biomolecules for the click reaction.
-
Tetrazine Degradation: Some tetrazines, particularly those with strong electron-withdrawing groups, can be unstable in aqueous media.[9] Ensure your tetrazine reagent is of high quality and has been stored correctly.
-
-
Steric Hindrance:
-
Incorrect Stoichiometry:
-
While a 1:1 molar ratio is theoretical, using a slight excess (e.g., 1.5-2 fold) of the tetrazine-labeled molecule can help drive the reaction to completion.[10]
-
-
Reaction Conditions:
-
The TCO-tetrazine reaction is generally fast and robust under a wide range of conditions, but extreme pH or the presence of certain interfering substances could have an impact. The reaction is typically performed at a pH between 7.2 and 9.0.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS activation of this compound?
A1: The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0. A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2][6]
Q2: What is the optimal pH for conjugating the activated TCO-PEG24-NHS ester to my amine-containing biomolecule?
A2: The reaction of the NHS ester with a primary amine is most efficient at a pH of 7.2-8.5. Suitable buffers include PBS, borate, or carbonate buffer.[6][7]
Q3: Can I use Tris or glycine buffer for my conjugation reaction?
A3: No. Buffers containing primary amines, such as Tris and glycine, will compete with your target biomolecule for the activated TCO-PEG24-NHS ester, significantly reducing your labeling efficiency.[2][8]
Q4: How should I store this compound?
A4: this compound should be stored at -20°C and protected from moisture.[4] Due to the limited shelf life of TCO compounds, long-term storage is not recommended.[4][5]
Q5: How do I prepare EDC and NHS solutions?
A5: EDC and NHS are sensitive to hydrolysis.[1] It is crucial to prepare solutions of EDC and NHS fresh immediately before each use.[2] Do not store these solutions.[7]
Q6: What are the recommended molar ratios for the EDC/NHS activation?
A6: The optimal molar ratios can vary depending on the specific application, but a good starting point is a molar excess of EDC and NHS over this compound. Please refer to Table 1 for recommended ranges.
Q7: How can I remove excess, unreacted this compound and EDC/NHS byproducts after the labeling reaction?
A7: Excess reagents can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][3]
Q8: What is the difference between using this compound and TCO-PEG24-NHS ester?
A8: this compound has a terminal carboxylic acid and requires an activation step with reagents like EDC and NHS to make it reactive towards primary amines.[4] TCO-PEG24-NHS ester has a pre-activated N-hydroxysuccinimide ester group that can react directly with primary amines without the need for additional activation reagents.[10]
Data Presentation
Table 1: Recommended Molar Ratios for EDC/NHS Activation of this compound
| Reactant | Molar Ratio (relative to this compound) | Purpose |
| EDC | 1.5 - 10 fold excess | Activates the carboxylic acid group.[2][7] |
| NHS/Sulfo-NHS | 1.2 - 2.5 fold excess (relative to EDC) | Stabilizes the activated intermediate, improving efficiency.[2] |
Table 2: Recommended pH for Two-Step EDC/NHS Conjugation
| Reaction Step | Recommended pH | Recommended Buffers | Buffers to Avoid |
| Activation | 4.5 - 6.0 | 0.1 M MES | Tris, Glycine, Acetate, Phosphate[2][13] |
| Conjugation | 7.2 - 8.5 | PBS, Borate, Carbonate/Bicarbonate | Tris, Glycine[2][8] |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer like PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis device
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare your protein solution in Coupling Buffer (e.g., 1-10 mg/mL).
-
Immediately before use , prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). Do not store these solutions.[2][7]
-
-
Activation of this compound (pH 6.0):
-
In a reaction tube, add the desired amount of this compound stock solution.
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions. Use a 2- to 10-fold molar excess of EDC and a 1.25- to 2.5-fold molar excess of NHS over this compound as a starting point.[2]
-
Incubate the reaction for 15-30 minutes at room temperature.[2][7]
-
-
Conjugation to Protein (pH 7.2-7.5):
-
Immediately add the activated this compound solution to your protein solution.
-
The molar ratio of the activated linker to the protein should be optimized based on the desired degree of labeling. A 10- to 20-fold molar excess of the linker is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[3] This will hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the TCO-labeled protein from excess reagents and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: TCO-Tetrazine Click Reaction
Procedure:
-
Prepare Reactants:
-
Have your purified, TCO-labeled biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve your tetrazine-labeled molecule in a compatible solvent (e.g., DMSO, then dilute in the reaction buffer).
-
-
Click Reaction:
-
Add the tetrazine-labeled molecule to the solution of the TCO-labeled biomolecule. A 1.1 to 2.0 molar equivalent of the less abundant component is recommended.[12]
-
Incubate the reaction for 30-120 minutes at room temperature or 4°C.[12] The reaction is often complete within minutes due to the fast kinetics.[7]
-
-
Purification (if necessary):
-
If required, the final conjugate can be purified from any excess tetrazine reagent by size-exclusion chromatography or dialysis.
-
Visualizations
Caption: Experimental workflow for this compound labeling and ligation.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 9. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. interchim.fr [interchim.fr]
- 11. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
how to prevent aggregation of TCO-PEG24-acid bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of TCO-PEG24-acid bioconjugates during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
This compound is a chemical modification reagent used in bioconjugation. It consists of three key components:
-
TCO (trans-cyclooctene): A reactive group that participates in very fast and specific "click chemistry" reactions with tetrazine-modified molecules. This bioorthogonal reaction is highly efficient and occurs under mild conditions.[1][2]
-
PEG24 (polyethylene glycol): A 24-unit polyethylene glycol spacer. This hydrophilic chain increases the solubility of the bioconjugate in aqueous solutions, can reduce aggregation, and may enhance the stability of the final product.[3][4]
-
Acid (Carboxylic Acid): A terminal carboxylic acid group that can be activated to react with primary amines (like the side chain of lysine residues) on proteins and other biomolecules to form a stable amide bond.[1][5]
Q2: What are the primary causes of this compound bioconjugate aggregation?
Aggregation of bioconjugates is a common challenge that can arise from several factors:
-
Increased Hydrophobicity: The TCO group itself is hydrophobic. Attaching multiple this compound molecules to a biomolecule's surface can increase its overall hydrophobicity, leading to intermolecular attractive forces and aggregation.[6]
-
Unfavorable Reaction Conditions: The experimental conditions play a critical role. Factors such as high protein concentration, suboptimal pH, or inappropriate buffer composition can promote aggregation.[7][8] Reactions carried out at a pH near the isoelectric point of the protein can be particularly problematic as the protein has minimal net charge and is least soluble.[7]
-
High Molar Excess of Reagent: Using a large molar excess of this compound can lead to excessive modification of the biomolecule, which can alter its surface properties and induce aggregation.[6]
-
Instability of the Biomolecule: The target biomolecule itself may be inherently prone to aggregation, especially under the conditions required for conjugation.[7]
-
TCO Isomerization: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO), which can impact conjugation efficiency. While not a direct cause of aggregation, inefficient conjugation can complicate purification and analysis, potentially masking aggregation issues.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent aggregation during the bioconjugation of this compound.
Problem: Visible precipitation or cloudiness in the reaction mixture.
This is a clear indication of significant aggregation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing visible aggregation.
Solutions:
-
Reduce Protein Concentration: High protein concentrations can accelerate aggregation.[6] Try reducing the protein concentration to the lower end of the recommended range (e.g., 1-2 mg/mL).[9]
-
Optimize the Reaction Buffer:
-
pH: Ensure the reaction buffer pH is optimal for both the NHS ester reaction (typically pH 7.2-8.5) and the stability of your protein.[10] Avoid the isoelectric point of your protein.[7]
-
Ionic Strength: Both too low and too high salt concentrations can promote aggregation.[7] Screen a range of salt concentrations (e.g., 50-150 mM NaCl).
-
-
Lower the Molar Excess of this compound: A high degree of labeling can increase hydrophobicity. Reduce the molar excess of the this compound reagent in the reaction.
-
Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help prevent aggregation.[11]
Excipient Recommended Concentration Mechanism of Action Arginine 50-100 mM Suppresses non-specific protein-protein interactions.[11] Sucrose 5-10% (w/v) Increases protein stability through preferential exclusion.[11] Polysorbate 20 0.01-0.05% (v/v) Reduces surface tension and prevents surface-induced aggregation.[11] -
Control the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation.[11]
Problem: Low yield of the desired bioconjugate after purification, with evidence of high molecular weight species.
This suggests the formation of soluble aggregates that are being removed during purification or are co-eluting with the desired product.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low yield due to soluble aggregates.
Solutions:
-
Analytical Characterization: Use Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to confirm the presence and extent of aggregation.[6]
-
Optimize Reaction Conditions: Follow the steps outlined in the previous section to minimize the formation of aggregates during the conjugation reaction.
-
Refine Purification Strategy:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating monomers from aggregates.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate species based on hydrophobicity and can be effective in removing aggregates.[][13]
-
-
Consider Site-Specific Labeling: If the protein has numerous surface lysines, random labeling can lead to a heterogeneous product with a higher propensity for aggregation. If feasible, consider engineering a specific conjugation site (e.g., a single cysteine) for more controlled labeling.[6]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the activation of the carboxylic acid on this compound using EDC/NHS chemistry and subsequent conjugation to primary amines on a protein.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein of interest in an amine-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0 for activation; then adjust for conjugation)
-
Activation Buffer: 20 mM MES, 150 mM NaCl, pH 6.0
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[4]
-
Desalting columns
Procedure:
-
Prepare Solutions:
-
Activate this compound:
-
In a separate tube, add a 1.5-fold molar excess of EDC and a 3-fold molar excess of NHS to the this compound solution in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Immediately add the activated TCO-PEG24-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated TCO reagent over the protein is a good starting point.[9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[4]
-
Incubate for 5-10 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using a desalting column or dialysis.
-
If aggregation is observed, further purification by SEC or HIC may be necessary.
-
Conjugation Pathway
Caption: The reaction pathway for conjugating this compound to a protein.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO-PEG6-Acid - CD Bioparticles [cd-bioparticles.net]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing TCO-tetrazine ligation reaction conditions for speed
Welcome to the Technical Support Center for TCO-tetrazine ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your TCO-tetrazine ligation reaction conditions for maximum speed and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the TCO-tetrazine ligation reaction?
A1: The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds through a two-step mechanism.[1] It begins with an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition, which is the rate-determining step.[1] In this step, the electron-deficient tetrazine acts as the diene and reacts with the strained, electron-rich trans-cyclooctene (TCO), which serves as the dienophile.[1] This initial cycloaddition forms a highly unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas.[1] The final product is a stable dihydropyridazine.[1][2] The release of nitrogen gas is a significant driving force for the reaction's irreversibility.[1]
Q2: What makes the TCO-tetrazine ligation so fast?
A2: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions currently known, with second-order rate constants ranging from 10³ to 10⁶ M⁻¹s⁻¹.[1][3][4] This high speed is attributed to the inverse-electron-demand Diels-Alder (IEDDA) mechanism, where the high ring strain of the trans-cyclooctene (TCO) and the electron-deficient nature of the tetrazine ring dramatically accelerate the cycloaddition.[5][6] This allows for efficient labeling at very low, micromolar to nanomolar, concentrations.[2]
Q3: What are the key factors that influence the speed of the TCO-tetrazine reaction?
A3: The kinetics of the TCO-tetrazine ligation are primarily influenced by the electronic properties of the reactants.[5][7] Specifically:
-
Tetrazine Electronics: Electron-withdrawing groups on the tetrazine ring decrease its LUMO energy, accelerating the reaction.[5]
-
TCO Electronics: Electron-donating groups on the TCO moiety increase its HOMO energy, which also leads to a faster reaction.[5]
-
Solvent: The reaction is robust and can be performed in a variety of organic solvents, water, and biological media.[3][8]
-
pH: The reaction is efficient over a broad pH range, typically between 6 and 9.[8]
-
Temperature: While the reaction proceeds rapidly at room temperature, it can be further accelerated at higher temperatures, such as 37°C or 40°C.[8][9]
Q4: Do I need a catalyst for the TCO-tetrazine ligation?
A4: No, the TCO-tetrazine ligation is a catalyst-free reaction.[2][8] This is a significant advantage for biological applications as it avoids the cytotoxicity associated with metal catalysts like copper, which are used in other click chemistry reactions.[2][8]
Q5: How can I monitor the progress of my TCO-tetrazine ligation reaction?
A5: The progress of the reaction can be conveniently monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance in the visible region, which is typically between 510 and 540 nm.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal Reactant Stoichiometry: An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction. | Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[8] |
| Low Reactant Concentration: The reaction rate is concentration-dependent. | If possible, increase the concentration of your reactants. The fast kinetics of this reaction allow for efficient conjugation even at low concentrations, but higher concentrations will lead to faster completion.[2] | |
| Less Reactive TCO/Tetrazine Pair: The specific electronic properties of your TCO and tetrazine derivatives significantly impact the reaction rate. | Consider using a more reactive pair. For example, tetrazines with electron-withdrawing groups and TCOs with electron-donating groups exhibit faster kinetics.[5] s-TCO is the fastest TCO to date.[6] | |
| Low Temperature: While the reaction works at room temperature, lower temperatures will slow it down. | For faster kinetics, consider running the reaction at 37°C or 40°C.[8][9] Reactions at 4°C will require longer incubation times.[10] | |
| Poor Yield | Hydrolysis of NHS Ester: If you are using an NHS ester to introduce TCO or tetrazine to a biomolecule, it may have hydrolyzed before reacting. | Ensure you are using an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) for the NHS ester labeling step.[8] Also, allow the NHS ester reagent to equilibrate to room temperature before opening to prevent moisture condensation.[10] |
| Poor Solubility of Reagents: Some TCO or tetrazine reagents may have limited solubility in aqueous buffers. | Dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[7] Using reagents with hydrophilic PEG spacers can also improve solubility.[7] | |
| Unexpected Side Products | Presence of Reducing Agents: If your linker contains a disulfide bond, it can be cleaved by reducing agents. | Ensure that your reaction buffers are free of reducing agents like DTT or TCEP, unless cleavage is intended.[7] |
Quantitative Data on Reaction Kinetics
The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, as well as the reaction solvent.
| Reactants | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| General Range | Aqueous | Room Temp | 1 - 1 x 10⁶ | [3] |
| Dipyridyl tetrazine and TCO | Not Specified | Not Specified | 2000 (±400) | [11] |
| Hydrogen-substituted tetrazines with TCO | Not Specified | Not Specified | up to 30,000 | [11] |
| Methyl-substituted tetrazines with TCO | Not Specified | Not Specified | ~1000 | [11] |
| ATTO-tetrazines with TCO | Not Specified | Not Specified | up to 1000 | [11] |
| s-TCO with 3,6-dipyridyl-s-tetrazine | Aqueous | Room Temp | 3.3 x 10⁶ | [6] |
| TCO-mAb with [¹¹¹In]In-labeled-Tz | PBS | 37 | 13,000 (±80) | [6] |
| Tz with TCO-OH | PBS, pH 7.4 | 37 | 210 | [12] |
| syn-sTCO with tetrazine | 55:45 MeOH:water | 25 | 3.7 x 10⁴ (± 100) | [13] |
| anti-sTCO with tetrazine | 55:45 MeOH:water | 25 | 3.3 x 10⁴ (± 100) | [13] |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol outlines the general steps for conjugating two proteins using TCO and tetrazine moieties introduced via NHS ester chemistry.
Materials:
-
TCO-NHS ester
-
Tetrazine-NHS ester
-
Protein 1 and Protein 2
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
-
Anhydrous DMSO or DMF
Procedure:
Part A: Labeling of Proteins with TCO and Tetrazine
-
Protein Preparation: Dissolve Protein 1 and Protein 2 in an amine-free buffer at a concentration of 1-5 mg/mL. If the protein solution already contains amines, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[9]
-
Purification: Remove the excess, unreacted NHS ester using a spin desalting column.[8][9]
Part B: TCO-Tetrazine Ligation
-
Reactant Mixing: Mix the TCO-labeled Protein 1 with the tetrazine-labeled Protein 2 in the reaction buffer. It is often recommended to use a slight molar excess of the tetrazine-labeled protein (1.05-1.5 equivalents).[8][9]
-
Incubation: Allow the reaction to proceed at room temperature for 10-60 minutes.[10] For faster reactions, incubate at 37°C or 40°C for 30 minutes to 2 hours.[9] If incubating at 4°C, extend the time to 30-120 minutes.[10]
-
Purification (Optional): If necessary, the final conjugate can be purified from unreacted components using size-exclusion chromatography.[8]
-
Storage: Store the final conjugate at 4°C.[9]
Visualizations
Caption: Mechanism of the TCO-tetrazine ligation reaction.
Caption: Experimental workflow for TCO-tetrazine bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
TCO-PEG24-acid stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of TCO-PEG24-acid in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound is a chemical modification reagent used in bioconjugation, a process of linking molecules together to create new biochemical tools. It features three key components:
-
TCO (trans-cyclooctene): A highly reactive chemical group that readily participates in "click chemistry" reactions with tetrazine-containing molecules. This reaction is known for its speed and specificity, even in complex biological environments.[1][2]
-
PEG24 (polyethylene glycol): A 24-unit polyethylene glycol spacer. This hydrophilic linker enhances the solubility of the molecule in aqueous solutions, reduces aggregation of conjugates, and provides a flexible connection that minimizes steric hindrance.[3][4]
-
Acid (Carboxylic Acid): A terminal carboxylic acid group that can be activated to react with primary amines (like those found on proteins and other biomolecules) to form stable amide bonds.[1]
2. What is the primary degradation pathway for this compound?
The main stability concern for this compound is the isomerization of the reactive trans-cyclooctene (TCO) to the much less reactive cis-cyclooctene (CCO).[1][3] This isomerization renders the molecule incapable of participating in the fast bioorthogonal reaction with tetrazines. This process can be accelerated by factors such as exposure to thiols. Due to this inherent instability, long-term storage of this compound is not recommended.[1]
3. How should I store this compound?
To maximize its shelf-life, this compound should be stored at -20°C , protected from moisture and light.[1] It is advisable to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. Some suppliers may ship the product on dry ice to maintain its stability during transit.[5]
4. In what solvents is this compound soluble?
This compound is soluble in water and common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] For aqueous reactions, it is best to first dissolve the reagent in a small amount of a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer.
5. How do I activate the carboxylic acid group of this compound for reaction with amines?
The carboxylic acid is typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction first forms a reactive O-acylisourea intermediate with EDC, which is then converted to a more stable, amine-reactive NHS ester.[6][7]
Troubleshooting Guides
Issue 1: Low or No Conjugation to Amine-Containing Molecules
| Possible Cause | Recommended Solution |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Use fresh, anhydrous reagents. Allow reagent vials to warm to room temperature before opening to prevent condensation.[6] |
| Incorrect pH for Activation or Conjugation | The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS ester with primary amines is most efficient at a pH of 7.2-8.0.[8][9][10] |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated this compound. Use amine-free buffers like PBS (phosphate-buffered saline) or MES (2-(N-morpholino)ethanesulfonic acid) for the reaction.[8][10] |
| Hydrolysis of the NHS Ester | The activated NHS ester is susceptible to hydrolysis in aqueous solutions. Perform the conjugation step immediately after the activation step.[6] |
Issue 2: Low or No Reactivity in the TCO-Tetrazine Click Reaction
| Possible Cause | Recommended Solution |
| Isomerization of TCO to CCO | The TCO group may have isomerized to the inactive CCO form due to improper storage or handling. Use a fresh aliquot of this compound. Ensure proper storage at -20°C and protection from light.[11] |
| Presence of Thiols in the Reaction Buffer | Thiols (e.g., DTT, BME) can promote the isomerization of TCO to CCO. If possible, remove thiols from the reaction buffer prior to the addition of the TCO-containing molecule.[11] |
| Steric Hindrance | The PEG24 linker is designed to minimize steric hindrance, but if conjugating to a very large or complex molecule, accessibility of the TCO group could be an issue. Consider optimizing the reaction conditions, such as incubation time and temperature. |
Stability and Storage Best Practices
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or below[1] | To slow down the isomerization of TCO to CCO and maintain the reactivity of the molecule. |
| Moisture | Store in a desiccated environment.[4] | To prevent hydrolysis of the carboxylic acid and maintain the integrity of the compound. |
| Light | Protect from light.[11] | To prevent potential photo-degradation. |
| Solvent for Stock Solutions | Anhydrous DMSO or DMF[9] | To ensure the reagent is fully dissolved and to minimize hydrolysis. |
| Storage of Stock Solutions | Store at -20°C. Aliquot to avoid multiple freeze-thaw cycles.[9] | To maintain the stability of the reagent in solution. |
| Long-term Storage | Not recommended.[1][3] | Due to the inherent instability of the TCO group. It's often best to use the reagent soon after receipt. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS and Conjugation to a Primary Amine
This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microfuge tube, add the desired molar excess of this compound to the appropriate volume of Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of Sulfo-NHS relative to the this compound.[7]
-
Vortex briefly and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to your protein solution in an amine-free buffer at pH 7.2-8.0. A 10- to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for your specific application.[6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
(Optional) Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[7]
-
-
Purification:
-
Remove excess, unreacted reagents using a desalting column or another appropriate purification method like dialysis.
-
Protocol 2: Quality Control - Testing the Reactivity of TCO-functionalized Molecules
This protocol describes a general method to confirm the reactivity of your TCO-conjugated molecule before proceeding with your main experiment.
Materials:
-
Your TCO-conjugated molecule
-
A tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Cy5)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Analytical instrument (e.g., HPLC-MS, fluorescence plate reader)
Procedure:
-
Reaction Setup:
-
In a microfuge tube, mix your TCO-conjugated molecule with a slight molar excess (e.g., 1.5 equivalents) of the tetrazine-functionalized fluorescent dye in the reaction buffer.
-
As a negative control, set up a reaction with a non-TCO-functionalized version of your molecule.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Analysis:
-
HPLC-MS: Analyze the reaction mixture to detect the formation of the higher molecular weight conjugate and the consumption of the starting materials.
-
Fluorescence Plate Reader: If your starting molecule is not fluorescent at the same wavelength as the dye, you can measure the increase in fluorescence associated with your molecule after purification to remove the excess dye.
-
Visualizations
Caption: The primary degradation pathway of this compound.
Caption: Workflow for EDC/NHS activation and conjugation of this compound.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO-PEG4-acid, 1802913-21-8 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
reducing non-specific binding of TCO-PEGylated proteins in assays
Welcome to the Technical Support Center for Bio-Orthogonal Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding non-specific binding (NSB) of TCO-PEGylated proteins in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of TCO-PEGylated protein assays?
A1: Non-specific binding refers to the undesirable adhesion of TCO-PEGylated proteins or other assay reagents to surfaces or molecules other than their intended target.[1] This can include binding to the surfaces of microplates, blotting membranes, or other proteins within the sample.[2][3] Such interactions can lead to high background signals, reduced assay sensitivity, and false-positive results.[1][4]
Q2: What are the primary causes of non-specific binding with TCO-PEGylated proteins?
A2: Several factors can contribute to NSB of TCO-PEGylated proteins:
-
Hydrophobic and Ionic Interactions: Proteins, including antibodies and PEGylated constructs, can non-specifically adhere to surfaces through hydrophobic or electrostatic forces.[1][5] Although PEGylation is intended to create a hydrophilic shield, some underlying protein regions or the TCO group itself might still participate in these interactions.[6][7]
-
Inadequate Blocking: If the unoccupied sites on the assay surface are not sufficiently blocked, the TCO-PEGylated protein can bind directly to these exposed areas.[1][2]
-
Suboptimal Reagent Concentrations: Using excessively high concentrations of the TCO-PEGylated protein or subsequent detection reagents can increase the likelihood of low-affinity, non-specific interactions.[1]
-
Issues with TCO-Tetrazine Ligation: Incomplete reaction between the TCO-protein and its tetrazine counterpart can leave unreacted, "sticky" TCO groups that may bind non-specifically.[8] Similarly, using an incorrect molar ratio of TCO to tetrazine can lead to unreacted components that contribute to background signal.[8]
-
PEGylation Characteristics: While PEGylation generally reduces NSB, the density and length of the PEG chains can influence its effectiveness.[6][9] In some cases, PEG can interact with certain proteins, which might not entirely prevent NSB.[6]
Q3: How does PEGylation help in reducing non-specific binding?
A3: Polyethylene glycol (PEG) is a hydrophilic polymer that, when conjugated to a protein, forms a flexible, water-soluble cloud around it.[7][10] This "water shielding" effect provides a steric hindrance that physically blocks the protein from non-specifically interacting with surfaces and other molecules.[6][7] This modification has been shown to significantly decrease NSB in various immunoassays.[9][11]
Q4: Can the TCO group itself contribute to non-specific binding?
A4: Trans-cyclooctene (TCO) is a strained alkene used in bio-orthogonal click chemistry. While the TCO-tetrazine reaction is highly specific, the TCO moiety can have hydrophobic characteristics that may lead to non-specific interactions if not properly managed in the assay design.[8]
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Assay Plate/Membrane
This is a common issue indicating widespread non-specific binding of the TCO-PEGylated protein or detection reagents.
| Potential Cause | Recommended Solution |
| Ineffective Blocking | Optimize Blocking Conditions: Test different blocking agents. While Bovine Serum Albumin (BSA) and non-fat dry milk are common, other options like fish gelatin or synthetic blockers (e.g., PVP) can be more effective for specific systems.[12][13] Vary the concentration of the blocking agent (e.g., 1-5% BSA) and the incubation time (e.g., 1 hour at room temperature or overnight at 4°C).[1][2] |
| Inadequate Washing | Optimize Washing Steps: Increase the number of wash cycles (e.g., from 3 to 5).[14] Increase the duration of each wash.[5] Add a non-ionic surfactant like Tween 20 (0.05% - 0.1%) to the wash buffer to help disrupt hydrophobic interactions.[3][15] |
| Suboptimal Buffer Composition | Adjust Buffer pH and Salt Concentration: Adjust the pH of your buffers to be near the isoelectric point of your TCO-PEGylated protein to minimize charge-based interactions.[15][16] Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffers to disrupt electrostatic interactions.[5][15] |
| Excessive Reagent Concentration | Titrate Your Reagents: Perform a titration experiment to determine the optimal concentration of your TCO-PEGylated protein and any subsequent detection reagents. The lowest concentration that gives a robust specific signal should be used.[1] |
Issue 2: Non-Specific Bands on a Western Blot or False Positives in an ELISA
This suggests that the TCO-PEGylated protein is binding to other proteins in the sample or that the detection system is generating non-specific signals.
| Potential Cause | Recommended Solution |
| Cross-Reactivity | Pre-clear the Sample: If your sample is complex (e.g., cell lysate, serum), consider pre-clearing it by incubating with beads or a surface that can capture common sources of non-specific binding before adding your TCO-PEGylated protein.[14] |
| Hydrophobic Interactions | Use Buffer Additives: Include a non-ionic surfactant like Tween 20 (at a low concentration, e.g., 0.05%) in your incubation and wash buffers to minimize hydrophobic interactions.[15] |
| Incomplete TCO-Tetrazine Reaction | Optimize Ligation Conditions: Ensure the molar ratio of TCO-protein to the tetrazine-labeled molecule is optimized; a slight excess of one component may be beneficial.[8] Allow sufficient incubation time for the reaction to go to completion (typically 30-120 minutes depending on temperature).[17] Purify the TCO-PEGylated protein after the initial labeling step to remove any excess, unreacted TCO-NHS ester.[8] |
Quantitative Data Summary
The addition of PEG has been quantitatively shown to reduce non-specific binding.
| Study Focus | Matrix | Modification | Reduction in Non-Specific Binding | Increase in Specific Signal |
| Immunoassay for Staphylococcal Enterotoxin B[9][11] | Galactose-based polyacrylate hydrogel | Incorporation of PEG-diacrylate | 10-fold decrease[9][11] | 6-fold increase[9][11] |
Experimental Protocols
Protocol 1: General Method for Optimizing Blocking Conditions
This protocol provides a framework for empirically determining the best blocking agent for your assay.
-
Prepare a variety of blocking buffers:
-
5% w/v non-fat dry milk in PBST (PBS with 0.1% Tween 20).
-
3% w/v BSA in PBST.
-
1% w/v fish gelatin in PBST.
-
Commercially available synthetic blocking buffers.
-
-
Coat your assay surface (e.g., ELISA plate wells) with your capture antibody or antigen as per your standard protocol.
-
Apply different blocking buffers to different sets of wells/membranes.
-
Incubate for at least 1 hour at room temperature or overnight at 4°C.[1]
-
Wash the surfaces thoroughly with your wash buffer.
-
Run a negative control experiment: Proceed with the subsequent assay steps but without adding the primary target (analyte).
-
Add your TCO-PEGylated protein and detection reagents as per your standard protocol.
-
Measure the signal. The blocking buffer that yields the lowest background signal in the negative control wells is the most effective for your system.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol outlines the key steps for conjugating a TCO-labeled protein with a tetrazine-labeled protein.
-
Preparation of Reactants:
-
Calculation of Reactant Volumes:
-
Conjugation Reaction:
-
Purification (Optional but Recommended):
-
Remove any unreacted starting material or byproducts using size-exclusion chromatography (e.g., a desalting column).[8]
-
-
Storage:
-
Store the final conjugate at 4°C until use.[8]
-
Visualizations
Caption: A stepwise workflow for troubleshooting high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 3. labcluster.com [labcluster.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. nicoyalife.com [nicoyalife.com]
- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. broadpharm.com [broadpharm.com]
potential side reactions of TCO-PEG24-acid with amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of TCO-PEG24-acid with amino acids. It is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a bifunctional linker molecule. It contains a trans-cyclooctene (TCO) group and a carboxylic acid (-COOH) group, connected by a 24-unit polyethylene glycol (PEG) spacer.
-
The TCO group is a highly strained alkene that rapidly and specifically reacts with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This is a bioorthogonal reaction, meaning it proceeds with high efficiency in complex biological systems with minimal side reactions with native functional groups.[1][2][3]
-
The carboxylic acid group can be activated to form a stable amide bond with primary amine groups, such as the side chain of lysine residues in proteins.[4]
Q2: What is the main potential side reaction of the TCO group with amino acids?
The primary side reaction and deactivation pathway for the TCO group is its isomerization to the unreactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization does not form a covalent bond with the amino acid but renders the this compound incapable of reacting with tetrazines.
Q3: Which amino acids can promote the isomerization of TCO to CCO?
The side chain of cysteine is the primary amino acid that can promote the isomerization of TCO to CCO. This is thought to occur through a thiol-mediated radical process.[5][6] Copper-containing proteins in biological media can also catalyze this isomerization.[2][7]
Q4: Are there other potential side reactions between the TCO group and amino acid side chains?
While the TCO group is generally bioorthogonal and does not react with most naturally occurring functional groups, highly strained TCO derivatives might exhibit some reactivity.[1][2] However, under typical bioconjugation conditions, significant side reactions such as Michael addition with nucleophilic amino acids have not been widely reported. The main concern remains the isomerization to CCO.
Q5: What are the potential side reactions involving the carboxylic acid group of this compound during conjugation to a protein?
When the carboxylic acid is activated (e.g., using EDC and NHS to form an NHS ester), it is intended to react with primary amines (lysine side chains and the N-terminus). However, side reactions can occur with other nucleophilic amino acid residues:
-
Serine and Threonine: The hydroxyl groups of serine and threonine can be acylated by the activated carboxylic acid, forming an ester linkage. This reaction is generally slower than the reaction with primary amines and the resulting ester bond is less stable than an amide bond.[8]
-
Tyrosine: The phenolic hydroxyl group of tyrosine can also undergo acylation.
-
Histidine and Cysteine: The imidazole ring of histidine and the thiol group of cysteine can also react with activated carboxylic acids, though these reactions are generally less common or yield less stable products.[8][9]
Troubleshooting Guide
This guide addresses common issues related to potential side reactions during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity of TCO-modified protein with tetrazine. | Isomerization of TCO to the unreactive CCO isomer. | - Avoid thiol-containing reagents: Do not use buffers containing dithiothreitol (DTT) or other reducing agents. If a reduction step is necessary, perform it prior to TCO labeling and ensure complete removal of the reducing agent. - Optimize pH: Thiol-mediated isomerization is faster at higher pH. Conduct conjugations at a pH range of 6.5-7.5.[2] - Consider radical inhibitors: For sensitive applications, the addition of a radical inhibitor like Trolox may help suppress thiol-induced isomerization.[6] - Buffer choice: Use amine-free buffers such as PBS or HEPES for TCO labeling reactions involving NHS esters.[1][10] |
| Heterogeneity of the final conjugate after coupling this compound to a protein. | Side reactions of the activated carboxylic acid with amino acids other than lysine. | - Optimize pH for amine coupling: The reaction of NHS esters with primary amines is most efficient at pH 7.2-8.5.[8][11] Lowering the pH towards 7.2 can disfavor reactions with hydroxyl groups.[8] - Control stoichiometry: Use a controlled molar excess of the activated this compound to favor modification of the more reactive primary amines. - Quench the reaction: After the desired reaction time, quench the reaction with a primary amine-containing buffer (e.g., Tris or glycine) to consume any remaining activated this compound.[4] - Reverse O-acylation: If ester formation on serine or threonine is a concern, treatment with hydroxylamine can be considered to selectively cleave the ester bonds while leaving the more stable amide bonds intact.[8] |
| Precipitation of protein during the conjugation reaction. | Aggregation of the protein due to changes in surface charge after modification or use of organic solvents. | - Use PEGylated reagents: The PEG spacer in this compound generally improves the water solubility of the conjugate.[4] - Optimize protein concentration: Working with protein concentrations between 1-5 mg/mL is often recommended.[1] - Minimize organic solvent: When preparing the activated this compound, use the minimum required amount of a water-miscible organic solvent like DMSO or DMF and add it slowly to the protein solution.[4] |
Quantitative Data Summary
| TCO Derivative | Key Features | Stability Profile |
| Standard TCO | The original TCO structure. | Can isomerize in the presence of high thiol concentrations and in serum over time.[1] |
| d-TCO | Dioxolane-fused TCO with enhanced reactivity and hydrophilicity. | Shows improved stability in aqueous solution, blood serum, and in the presence of thiols compared to more strained derivatives.[1][2] |
| s-TCO | Conformationally strained TCO with the fastest reactivity. | Rapidly isomerizes in the presence of high thiol concentrations.[1] |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with this compound using EDC/NHS chemistry.
-
Protein Preparation:
-
Activation of this compound:
-
Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to a concentration of 10 mM.
-
In a separate tube, mix this compound, EDC, and NHS at a 1:1:1 molar ratio.
-
Incubate at room temperature for 15 minutes to generate the TCO-PEG24-NHS ester.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated TCO-PEG24-NHS ester solution to the protein solution.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[4]
-
Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
-
Reactant Preparation:
-
Prepare the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
-
Click Reaction:
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from the excess tetrazine reagent by size-exclusion chromatography or dialysis.
-
Visualizations
Caption: Primary side reaction of the TCO moiety.
Caption: Desired and side reactions of the activated carboxylic acid moiety.
Caption: General experimental workflow for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
strategies to improve the solubility of TCO-PEG24-acid conjugates
Welcome to the technical support center for TCO-PEG24-acid and its conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on solubility issues.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you might encounter with the solubility of your this compound conjugates.
Issue 1: My this compound conjugate has precipitated out of aqueous solution.
Precipitation of your conjugate can occur for several reasons, often related to the properties of the molecule it is conjugated to or the buffer conditions.
Possible Causes and Solutions:
-
Sub-optimal pH: The pH of your solution can significantly impact the solubility of the conjugate, especially if the conjugated molecule has ionizable groups. The carboxylic acid on the PEG chain will be deprotonated and more soluble at a pH above its pKa.
-
Recommendation: Adjust the pH of your buffer. For many biomolecules, a pH between 7.0 and 8.5 is a good starting point.[1] If your conjugate is still insoluble, try a wider pH range if your molecule's stability allows.
-
-
Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH, leading to precipitation.
-
Recommendation: Increase the buffer concentration. A common starting point is 50 mM.
-
-
Aggregation of the Conjugated Molecule: The molecule you have conjugated to the this compound may be prone to aggregation, which can be exacerbated after modification.
-
Recommendation: Include additives that are known to reduce aggregation, such as non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (e.g., 0.01-0.1%). Arginine can also be used as an aggregation suppressor.
-
-
High Conjugate Concentration: You may be exceeding the solubility limit of your specific conjugate.
-
Recommendation: Try working with a more dilute solution of your conjugate.
-
Issue 2: The this compound conjugate is difficult to dissolve initially.
If you are struggling to get your lyophilized or solid conjugate into solution, the following steps may help.
Recommended Dissolution Protocol:
-
Start with an Organic Solvent: this compound and its derivatives are often soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3] Dissolve the conjugate in a small amount of a compatible organic solvent first.
-
Step-wise Addition to Aqueous Buffer: While vortexing, slowly add your aqueous buffer of choice to the organic solvent/conjugate mixture. Do not add the conjugate/organic solvent mix to the buffer, as this can cause localized high concentrations and precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent is low enough not to interfere with your downstream applications.
Issue 3: I am observing a decrease in solubility over time.
Instability of the conjugate can lead to changes in its properties, including solubility.
Possible Causes and Solutions:
-
Instability of the TCO group: The trans-cyclooctene (TCO) group can isomerize to the less reactive cis-cyclooctene (CCO), which may alter the overall properties of the conjugate.[2][3][4]
-
Hydrolysis: If your conjugate was formed using an NHS ester, hydrolysis of any remaining active ester groups can occur, changing the charge and potentially the solubility of your conjugate population. The rate of hydrolysis increases with higher pH.[1]
-
Recommendation: Ensure your purification process effectively removes all unreacted starting materials. Store your purified conjugate in a buffer at a neutral or slightly acidic pH if compatible with the conjugated molecule.
-
Frequently Asked Questions (FAQs)
Here are some answers to common questions about working with this compound and its conjugates.
Q1: What is the best solvent to dissolve this compound?
This compound is soluble in water and organic solvents like DMF and DMSO.[2] For conjugates, the solubility will depend on the properties of the conjugated molecule.
Q2: How does PEGylation with this compound improve solubility?
Polyethylene glycol (PEG) is a hydrophilic polymer.[6] Attaching PEG chains to a molecule increases its hydrodynamic volume and can mask hydrophobic regions, leading to enhanced solubility in aqueous solutions.[1][6][7]
Q3: Can I use additives to improve the solubility of my this compound conjugate?
Yes, several additives can be used to improve solubility. The choice of additive will depend on your specific conjugate and downstream application.
| Additive Category | Examples | Typical Starting Concentration | Notes |
| Co-solvents | Glycerol, Ethanol, DMSO | 5-20% (v/v) | Ensure compatibility with your experimental system. |
| Non-ionic Detergents | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Can help prevent aggregation. |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Can act as stabilizers. |
| Amino Acids | Arginine, Glycine | 50-250 mM | Arginine is a known aggregation inhibitor. |
Q4: What is the recommended storage condition for this compound and its conjugates?
Store this compound and its conjugates at -20°C or colder.[2][3][8] TCO compounds are not recommended for long-term storage due to potential isomerization.[2][3][4]
Q5: How does pH affect the solubility of this compound conjugates?
The carboxylic acid group on the this compound has a pKa. At pH values above the pKa, the carboxylic acid will be deprotonated to a carboxylate, which is more soluble in aqueous solutions. The pH can also affect the charge and conformation of the conjugated molecule, further impacting solubility.
Experimental Protocols
Protocol 1: General Method for Solubilizing a Lyophilized this compound Conjugate
-
Initial Solvent Addition: To the lyophilized conjugate powder, add a small volume of a compatible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
-
Vortexing: Gently vortex the solution until all the conjugate is dissolved.
-
Buffer Preparation: Prepare your desired aqueous buffer at the target pH and concentration.
-
Slow Addition: While gently vortexing the aqueous buffer, slowly add the concentrated conjugate stock solution dropwise.
-
Final Dilution: Continue adding the stock solution until the desired final concentration is reached.
-
Purity Check: If necessary, centrifuge the solution to pellet any undissolved material and measure the concentration of the supernatant.
Visualizations
Caption: Troubleshooting workflow for this compound conjugate solubility issues.
Caption: Recommended protocol for solubilizing this compound conjugates.
References
- 1. escholarship.org [escholarship.org]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. TCO-PEG24-NHS ester, 2055646-26-7 | BroadPharm [broadpharm.com]
- 4. TCO-PEG2-acid, 2250217-31-1 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2055646-26-7|TCO-PEG24-NHS ester|BLD Pharm [bldpharm.com]
understanding and preventing TCO-PEG24-acid degradation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of TCO-PEG24-acid to prevent its degradation and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical reagent used in bioconjugation, a process of linking molecules together to create new complexes. It consists of a trans-cyclooctene (TCO) group, a 24-unit polyethylene glycol (PEG) spacer, and a carboxylic acid functional group. Its primary application is in "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with tetrazine-modified molecules. This reaction is exceptionally fast and specific, allowing for the efficient labeling of biomolecules in complex biological systems.[1][2]
Q2: What is the main cause of this compound degradation?
A2: The primary cause of this compound degradation is the isomerization of the highly reactive trans-cyclooctene (TCO) group to its much less reactive cis-cyclooctene (CCO) isomer.[1][2][3][4] This structural change results in a loss of reactivity towards tetrazines, rendering the reagent ineffective for its intended bioorthogonal conjugation.
Q3: What factors can accelerate the degradation of this compound?
A3: The isomerization of TCO to CCO can be accelerated by several factors, including:
-
Elevated Temperatures: Storing or handling the reagent at room temperature for extended periods can promote isomerization.
-
Presence of Thiols: Reagents containing thiol groups, such as dithiothreitol (DTT) or β-mercaptoethanol, can contribute to the degradation of the TCO moiety.
-
Presence of Certain Metals: Some metal ions can catalyze the isomerization of TCO.
Q4: How should I properly store this compound?
A4: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:
-
Long-term Storage: For long-term storage, the solid reagent should be kept at -20°C.[1][3]
-
Stock Solutions: Aliquoted stock solutions in an anhydrous solvent like DMSO or DMF should also be stored at -20°C, and for extended stability, at -80°C.
Q5: For how long can I store this compound stock solutions?
A5: It is highly recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, properly prepared and stored aliquots at -20°C should be used within a month, while storage at -80°C can extend the viability to six months. However, for critical applications, it is always best to use a freshly prepared solution.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Product | Degradation of this compound (isomerization to CCO) | - Use a fresh aliquot of this compound for your reaction. - Verify the quality of your stored this compound using one of the analytical methods described below. - Ensure proper storage conditions (-20°C or -80°C, protected from light). |
| Inactive tetrazine-modified molecule | - Confirm the successful labeling of your biomolecule with the tetrazine group using a suitable analytical method (e.g., mass spectrometry). | |
| Suboptimal reaction conditions | - Ensure the reaction buffer is within a pH range of 6-9. - Optimize the molar ratio of this compound to the tetrazine-modified molecule. A 1.5 to 20-fold molar excess of the TCO-reagent is often a good starting point.[5] | |
| High Background Signal in Labeling Experiments | Excessive concentration of this compound | - Titrate the concentration of this compound to find the lowest effective concentration that provides a good signal-to-noise ratio. |
| Non-specific binding | - Increase the number and duration of washing steps after the labeling reaction. - Consider using a blocking agent (e.g., BSA) in your protocol to reduce non-specific binding. | |
| Inconsistent or Irreproducible Results | Variability in the quality of this compound | - Always use this compound from a reputable supplier. - If possible, test the activity of each new batch of the reagent before use in critical experiments. |
| Moisture contamination of stock solutions | - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. - Use anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
This protocol outlines the recommended procedure for preparing and handling stock solutions of this compound to minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Low-retention, sterile microcentrifuge tubes
-
Argon or nitrogen gas (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can hydrolyze the reagent.
-
Reconstitution: Briefly centrifuge the vial to ensure all the solid is at the bottom. Under a dry, inert atmosphere (e.g., in a glove box or under a stream of argon/nitrogen), add the required volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or pipette up and down to ensure complete dissolution of the solid.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes. The volume of the aliquots should be based on the amount needed for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months). Protect the vials from light.
Protocol 2: Quality Control of this compound by HPLC
This protocol describes a method to assess the purity and detect the degradation of this compound by monitoring the isomerization of TCO to CCO using High-Performance Liquid Chromatography (HPLC).
Principle:
The TCO and CCO isomers of PEG24-acid have slightly different polarities and can often be separated by reverse-phase HPLC. The degradation can be quantified by comparing the peak areas of the two isomers.
Materials:
-
This compound sample (to be tested)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase A to a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point. The gradient may need to be optimized for baseline separation of the TCO and CCO peaks.
-
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Analysis:
-
Identify the peaks corresponding to the TCO and CCO isomers. The TCO isomer is typically less retained and will elute earlier than the CCO isomer.
-
Integrate the peak areas of both isomers.
-
Calculate the percentage of active this compound using the following formula: % Active TCO = (Area_TCO / (Area_TCO + Area_CCO)) * 100
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. TCO-PEG12-amine | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
impact of buffer pH on TCO-PEG24-acid reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of buffer pH on the reactivity of TCO-PEG24-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A: this compound is a monodisperse, water-soluble polyethylene glycol (PEG) reagent.[1] It features two distinct reactive moieties:
-
A trans-cyclooctene (TCO) group, which is highly reactive towards tetrazine-containing molecules in a bioorthogonal reaction.[1][2]
-
A terminal carboxylic acid (-COOH) group, which can be conjugated to primary amines (-NH2) using standard carbodiimide chemistry (e.g., with EDC and NHS).[1][3]
The hydrophilic 24-unit PEG spacer enhances solubility in aqueous media and minimizes steric hindrance during conjugation.[1][4]
Q2: What is the optimal buffer pH for the TCO-tetrazine reaction?
A: The inverse electron-demand Diels-Alder (IEDDA) cycloaddition between TCO and tetrazine is robust and proceeds efficiently across a wide pH range.[5][6] The recommended pH is typically between 6.0 and 9.0.[5][6] This reaction is catalyst-free, making it ideal for biological applications.[5]
Q3: What is the optimal buffer pH for conjugating the carboxylic acid group?
A: The reactivity of the carboxylic acid group is highly dependent on the chosen activation chemistry. For the commonly used EDC/NHS method to form a stable amide bond with a primary amine, a two-step process is often recommended:
-
Activation Step: The carboxylic acid is activated with EDC and NHS to form an NHS ester. This step is most efficient at a pH of 4.5 to 6.0.
-
Conjugation Step: The resulting NHS ester reacts with the primary amine. This reaction is favored at a slightly alkaline pH, typically between 7.0 and 8.5.[4] Using amine-free buffers such as PBS (phosphate-buffered saline) is crucial during this step to prevent unwanted reactions with buffer components.[4][5]
Q4: How does pH affect the stability of the TCO group?
A: The TCO group can be susceptible to isomerization into the much less reactive cis-cyclooctene (CCO) form, especially during long-term storage.[1][3] While the TCO-tetrazine ligation itself is stable across a broad pH range (6-9), some studies have noted that certain conditions can promote isomerization. For instance, high concentrations of thiols can lead to isomerization, a process that can be pH-dependent.[7][8] It is recommended to use freshly prepared TCO reagents for best results.
Q5: Are there specific buffer recommendations for working with this compound?
A: Yes, the choice of buffer is critical, especially when targeting the carboxylic acid group.
-
For TCO-tetrazine ligation: Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective choice.[5][6]
-
For carboxylic acid conjugation (via NHS ester): Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[4][9] Recommended buffers include phosphate, carbonate/bicarbonate, or borate buffers at the appropriate pH for the reaction step.[9]
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to an Amine-Containing Biomolecule
This protocol first activates the carboxylic acid of this compound and couples it to a biomolecule (e.g., a protein), followed by purification.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Biomolecule Preparation: Dissolve the amine-containing biomolecule in Coupling Buffer to a concentration of 1-5 mg/mL.
-
Activation of this compound: In a separate tube, add a 20 to 50-fold molar excess of the this compound stock solution to an appropriate volume of Activation Buffer. Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the this compound. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Immediately add the activated this compound solution to the biomolecule solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[9]
-
Purification: Remove excess, non-reacted this compound and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the reaction between a TCO-functionalized biomolecule (prepared using Protocol 1) and a tetrazine-labeled molecule.
Materials:
-
TCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-labeled molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Ensure both the TCO-functionalized biomolecule and the tetrazine-labeled molecule are in the Reaction Buffer.
-
Molar Ratio: Add the tetrazine-labeled molecule to the TCO-functionalized biomolecule. A slight molar excess (1.1 to 2.0-fold) of the tetrazine reagent is often recommended to ensure complete conjugation.[5][9]
-
Incubation: The reaction is typically very fast and can be completed within 10-60 minutes at room temperature.[5][9] For dilute samples or less reactive partners, the incubation can be extended or performed at 4°C for 30-120 minutes.[5][9]
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography or dialysis.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 6.0 - 9.0 | The reaction is robust within this range.[5][6] |
| Reaction Temperature | 4°C to 37°C | Room temperature is sufficient for most applications.[5] |
| Reaction Time | 10 - 120 minutes | Typically complete within 30-60 minutes at room temperature.[5][9] |
| Molar Ratio (Tz:TCO) | 1.1:1 to 2.0:1 | A slight excess of tetrazine is often used.[5][9] |
| Second-Order Rate Constant | Up to 1 x 10⁶ M⁻¹s⁻¹ | Varies depending on the specific TCO and tetrazine derivatives.[5][6] |
Troubleshooting Guide
Issue: Low or no conjugation of the carboxylic acid group.
| Possible Cause | Solution |
| Hydrolysis of NHS ester | Prepare EDC and NHS solutions immediately before use. Ensure solvents like DMSO or DMF are anhydrous. Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[4] |
| Presence of primary amines in the buffer | Buffer exchange the biomolecule into an amine-free buffer (e.g., PBS, HEPES, Borate) before adding the activated TCO reagent. Avoid Tris and glycine buffers.[4][9] |
| Sub-optimal pH | Ensure the activation step (with EDC/NHS) is performed at pH 4.5-6.0 and the conjugation step (with the amine) is at pH 7.0-8.5. |
| Insufficient molar excess of TCO reagent | Increase the molar excess of this compound, especially for dilute protein solutions (e.g., < 5 mg/mL may require a 20- to 50-fold molar excess).[9] |
Issue: TCO group appears to be inactive during tetrazine ligation.
| Possible Cause | Solution |
| Isomerization of TCO to CCO | TCO reagents have a limited shelf life and should not be stored for long periods.[1][3] Use freshly acquired or prepared TCO-conjugated biomolecules. Store TCO reagents at -20°C, desiccated.[1][10] |
| Presence of interfering substances | High concentrations of thiols (e.g., DTT, BME) can potentially degrade the TCO moiety.[8] Ensure the purification step after the initial conjugation is thorough. |
| Steric Hindrance | The long PEG24 spacer is designed to minimize steric hindrance, but for very large or complex biomolecules, accessibility might still be an issue.[4] Consider optimizing conjugation ratios. |
Diagrams
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: pH-dependent reactivity of this compound's functional groups.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. TCO-PEG2-acid, 2250217-31-1 | BroadPharm [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. broadpharm.com [broadpharm.com]
Validation & Comparative
A Head-to-Head Battle in Bioorthogonal Chemistry: TCO-Tetrazine vs. SPAAC in Live Cells
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount for the success of live-cell imaging and in vivo studies. Among the most prominent copper-free click chemistry reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), stand out. This guide provides an objective comparison of their reaction efficiencies in live cells, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for specific research needs.
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, setting it apart from many other bioorthogonal reactions.[1][2][3] This rapid reactivity allows for efficient labeling at low concentrations of reactants, minimizing potential cellular toxicity. On the other hand, SPAAC, which typically involves the reaction of a cyclooctyne like dibenzocyclooctyne (DBCO) with an azide, is also a robust and widely used tool for live-cell applications due to its high specificity and the commercial availability of a wide range of reagents. Both reactions are biocompatible as they proceed without the need for a cytotoxic copper catalyst.
Quantitative Comparison of Reaction Kinetics
The efficiency of a bioorthogonal reaction is best described by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is highly desirable for in vivo applications to achieve sufficient signal over background noise in a short time. The table below summarizes the reported second-order rate constants for TCO-tetrazine and various SPAAC reactions.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| TCO-Tetrazine Ligation (iEDDA) | trans-cyclooctene (TCO) + Tetrazine (Tz) | Up to 10⁷ | [4] |
| TCO + 3,6-diphenyl-1,2,4,5-tetrazine | 2000 (in 9:1 methanol/water) | [1] | |
| TCO-PEG₄ + various Tetrazines (in DPBS, 37°C) | 1,100 - 73,000 | [5] | |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~1 | [4] |
| Bicyclononyne (BCN) + Azide | ~0.1 - 1 | [6] |
As the data indicates, the TCO-tetrazine ligation generally exhibits significantly faster kinetics than SPAAC reactions. The rates for TCO-tetrazine reactions can be several orders of magnitude higher, enabling rapid labeling in live cells within minutes.[6]
Experimental Protocols for Live-Cell Labeling
The following sections provide generalized experimental protocols for labeling live cells using either TCO-tetrazine ligation or SPAAC. These protocols are based on methodologies described in the cited literature and serve as a starting point for developing experiment-specific procedures.[7][8][9][10]
General Workflow for Live-Cell Bioorthogonal Labeling
The overall process for live-cell labeling using either TCO-tetrazine or SPAAC chemistry follows a similar two-step workflow. First, one of the reactive partners (the "handle") is introduced into the biological system and targeted to a specific biomolecule. This is often achieved through genetic encoding of a non-canonical amino acid, metabolic labeling, or conjugation to a targeting moiety like an antibody. In the second step, the complementary reactive partner, which is typically conjugated to a reporter molecule such as a fluorophore, is added to the live cells, leading to a specific ligation reaction at the target site.
Protocol for TCO-Tetrazine Labeling of Cell Surface Proteins
This protocol outlines the labeling of cell surface proteins in live cells using a TCO-functionalized antibody followed by a tetrazine-fluorophore.
-
Cell Culture: Plate and culture cells to the desired confluency in a suitable imaging dish.
-
Antibody Incubation: Incubate the live cells with a primary antibody conjugated to TCO that targets a specific cell surface antigen. The incubation is typically performed for 1 hour at 37°C in complete cell culture medium.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound antibody.
-
Tetrazine-Fluorophore Labeling: Add the tetrazine-conjugated fluorophore to the cells in fresh, pre-warmed cell culture medium. The concentration of the tetrazine probe can range from nanomolar to low micromolar, and the incubation time is typically short, from 5 to 30 minutes at 37°C, due to the fast reaction kinetics.[1]
-
Final Wash and Imaging: Wash the cells three times with fresh medium to remove the unreacted tetrazine-fluorophore. The cells are now ready for live-cell imaging using fluorescence microscopy.
Protocol for SPAAC Labeling of Intracellular Proteins
This protocol describes the labeling of an intracellular protein using genetic code expansion to incorporate a cyclooctyne-bearing unnatural amino acid, followed by labeling with an azide-fluorophore.[7][8][9]
-
Genetic Modification: Co-transfect mammalian cells with two plasmids: one encoding the protein of interest with an amber stop codon (TAG) at the desired labeling site, and another encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Unnatural Amino Acid Incorporation: Culture the transfected cells in a medium supplemented with the cyclooctyne-bearing unnatural amino acid (e.g., a DBCO derivative). The orthogonal synthetase/tRNA pair will incorporate the unnatural amino acid at the amber codon site. This step typically requires 24-48 hours.
-
Azide-Fluorophore Labeling: Incubate the cells with the azide-conjugated fluorophore in a complete culture medium. Due to the slower kinetics of SPAAC compared to TCO-tetrazine ligation, a higher concentration (typically in the micromolar range) and a longer incubation time (e.g., 30-60 minutes or longer) may be required.[6]
-
Washing and Imaging: Wash the cells thoroughly with fresh medium to remove the unreacted azide-fluorophore before proceeding with live-cell imaging.
Concluding Remarks
The choice between TCO-tetrazine and SPAAC for live-cell labeling depends on the specific requirements of the experiment. For applications demanding extremely rapid kinetics and the use of very low probe concentrations, the TCO-tetrazine ligation is the superior choice.[4] Its speed is particularly advantageous for capturing dynamic processes in real-time. However, the stability of some highly reactive tetrazines can be a concern for long-term in vivo studies.[3][6][11]
SPAAC, while generally slower, is a highly reliable and versatile reaction. The commercial availability of a vast library of azide and cyclooctyne derivatives provides a wide range of tools for various applications. The stability of the azide and cyclooctyne moieties is generally excellent, making SPAAC a robust choice for experiments that do not require the ultrafast kinetics of the TCO-tetrazine ligation. Ultimately, a thorough understanding of the kinetic properties and experimental considerations of both reactions will empower researchers to select the most appropriate bioorthogonal tool to advance their scientific investigations.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
TCO-PEG24-acid vs. NHS-ester PEG Linkers: A Comparative Guide for Bioconjugation
In the landscape of bioconjugation and drug development, the choice of a linker to covalently attach polyethylene glycol (PEG) to a biomolecule is a critical determinant of the final conjugate's efficacy, stability, and homogeneity. This guide provides an in-depth comparison of two prevalent PEGylation strategies: the bioorthogonal TCO-PEG24-acid linker and the conventional NHS-ester PEG linker. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals to inform the selection of the optimal linker for their specific application.
Introduction to Linker Chemistries
This compound belongs to the class of bioorthogonal "click chemistry" reagents. The trans-cyclooctene (TCO) moiety reacts with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is characterized by its exceptional speed and specificity, proceeding efficiently in complex biological environments without interfering with native biochemical processes. The carboxylic acid group on the this compound linker allows for its initial conjugation to a primary amine on a biomolecule after activation.
NHS-ester PEG linkers are a widely used class of amine-reactive reagents. The N-hydroxysuccinimide (NHS) ester functional group reacts directly with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond. This method is straightforward but lacks the specificity of bioorthogonal chemistries and is susceptible to competing side reactions.
Mechanism of Action
The fundamental difference between these two linkers lies in their reaction chemistry and specificity.
dot
Performance Comparison
The selection between this compound and NHS-ester PEG linkers hinges on the specific experimental requirements, including the need for specificity, reaction speed, and stability.
Quantitative Performance Metrics
| Feature | This compound (via TCO-Tetrazine Ligation) | NHS-ester PEG | References |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder cycloaddition (iEDDA) | Nucleophilic acyl substitution | [1] |
| Target Specificity | Highly specific to tetrazine-modified molecules (Bioorthogonal) | Reacts with any accessible primary amine (e.g., lysine residues) | [2] |
| Reaction Speed (Second-Order Rate Constant) | Up to 106 M-1s-1 | Slower and variable | [2] |
| Reaction Conditions | Physiological pH (typically 6.5-7.5), room temperature, catalyst-free | Slightly alkaline pH (typically 7.2-8.5) | [3][4] |
| Competing Reactions | Minimal; potential for TCO isomerization over long periods | Hydrolysis of the NHS ester, which is accelerated at higher pH | [5] |
| Stability of Linker | TCO group is stable in aqueous media for weeks at 4°C | NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions (hours at pH 7, minutes at pH 8.6) | [4][5] |
| Stability of Final Conjugate Bond | Stable dihydropyridazine, reducible to a more stable triazine | Stable amide bond | [2][6] |
Qualitative Advantages of this compound
| Advantage | Description | References |
| Bioorthogonality | The TCO-tetrazine reaction is bioorthogonal, meaning it occurs in living systems without interfering with native biological processes. This allows for highly specific labeling in complex environments like cell lysates or even in vivo. | [2] |
| Catalyst-Free Reaction | The iEDDA reaction does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biomolecules. | [4][7] |
| High Reaction Efficiency | The extremely fast kinetics of the TCO-tetrazine ligation lead to high conjugation efficiencies, even at low reactant concentrations. This minimizes the required amount of labeling reagents and reduces off-target effects. | [2] |
| Two-Step Versatility | The this compound linker allows for a two-step conjugation strategy. A biomolecule can be first modified with the TCO group, purified, and then reacted with a tetrazine-labeled molecule. This provides greater control over the final conjugate and allows for the use of a variety of tetrazine-modified probes, drugs, or other molecules. | [8] |
Experimental Protocols
Detailed methodologies for the conjugation of this compound and NHS-ester PEG linkers to a protein (e.g., an antibody) are provided below.
Protocol 1: Two-Step Conjugation using this compound
This protocol involves the initial activation of the carboxylic acid on this compound and its conjugation to an antibody, followed by the bioorthogonal reaction with a tetrazine-labeled molecule.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Tetrazine-labeled molecule (e.g., a fluorescent dye)
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Activation Buffer using a spin desalting column.
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
In a microcentrifuge tube, add the this compound stock solution, followed by the EDC and NHS stock solutions. A molar ratio of 1:1.5:1.5 (TCO-acid:EDC:NHS) is a good starting point.
-
Incubate for 15-30 minutes at room temperature to form the TCO-PEG24-NHS ester.
-
-
Conjugation of Activated TCO-PEG24 to Antibody:
-
Add the activated this compound solution to the antibody solution. A 20-fold molar excess of the TCO linker to the antibody is a typical starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of TCO-labeled Antibody: Remove excess, unreacted this compound using a spin desalting column equilibrated with Conjugation Buffer.
-
Bioorthogonal Ligation with Tetrazine:
-
Add the tetrazine-labeled molecule to the purified TCO-labeled antibody. A slight molar excess (1.5 to 3-fold) of the tetrazine molecule is recommended.
-
Incubate for 30-60 minutes at room temperature.
-
-
Final Purification: Purify the final antibody-PEG24-molecule conjugate using a spin desalting column to remove any unreacted tetrazine.
Protocol 2: One-Step Conjugation using NHS-ester PEG Linker
This protocol describes the direct conjugation of an NHS-ester PEG linker to an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
NHS-ester PEG24-Molecule (e.g., a drug or biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.[9]
-
NHS-ester PEG Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-ester PEG linker in anhydrous DMSO or DMF.[9]
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS-ester PEG stock solution to the antibody solution. A 20-fold molar excess is a common starting point.[10] Ensure the final concentration of the organic solvent is less than 10%.[10]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by purifying the conjugate using a spin desalting column.
Visualization of Experimental Workflows
dot
Impact on Biological Activity
A significant consideration in any bioconjugation strategy is the potential impact on the biological activity of the protein. PEGylation, in general, can sometimes lead to a decrease in in vitro activity due to steric hindrance, where the PEG chain blocks the active site or binding interface of the protein.[11][12] However, this is often compensated by a significantly extended in vivo half-life.[12]
The advantage of the this compound's two-step approach is the ability to potentially mitigate this issue. By first attaching the smaller TCO-PEG24 linker and purifying the intermediate, one can better control the degree of labeling. The subsequent rapid and highly specific ligation with the tetrazine-molecule can be performed under mild conditions, potentially preserving more of the protein's native structure and function.
In contrast, the one-step NHS-ester PEGylation can be less controlled, potentially leading to a more heterogeneous mixture of conjugates with varying degrees of PEGylation at different sites. This heterogeneity can make it more challenging to achieve a final product with consistent and optimal biological activity.
Conclusion
This compound offers significant advantages over traditional NHS-ester PEG linkers for bioconjugation, particularly in applications requiring high specificity, reaction efficiency, and biocompatibility. The bioorthogonal nature of the TCO-tetrazine click chemistry allows for precise and controlled conjugation in complex biological systems, a feature that is unattainable with standard NHS-ester chemistry. While NHS-ester PEGylation is a simpler one-step process, it is hampered by a lack of specificity and the competing hydrolysis of the linker, which can lead to lower yields and a more heterogeneous product. For researchers and drug development professionals seeking to create well-defined, stable, and highly functional bioconjugates, the superior performance characteristics of this compound make it a compelling choice.
References
- 1. Protocol for Protein PEGylation [jenkemusa.com]
- 2. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. escholarship.org [escholarship.org]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conju-probe.com [conju-probe.com]
- 8. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TCO-PEG Linkers: TCO-PEG24-Acid vs. Alternatives
In the field of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) stands out for its exceptionally fast kinetics and excellent biocompatibility.[1] TCO-PEG linkers, which combine the highly reactive TCO moiety with a polyethylene glycol (PEG) spacer, are instrumental in developing antibody-drug conjugates (ADCs), molecular imaging agents, and other advanced biotherapeutics.[2][3] The length of the PEG chain is a critical design parameter that significantly influences the linker's performance.
This guide provides an objective comparison between TCO-PEG24-acid and other TCO-PEG linkers with different PEG lengths, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Influence of PEG Chain Length on TCO Linker Performance
The primary role of the PEG spacer in a TCO linker is to improve physicochemical properties and enhance the accessibility of the TCO group for reaction.[4] A longer PEG chain, such as in this compound, generally provides greater benefits in terms of solubility and steric reduction compared to shorter-chain alternatives (e.g., TCO-PEG4).
-
Solubility and Hydrophilicity: The PEG spacer imparts hydrophilicity, increasing the aqueous solubility of the linker and the resulting bioconjugate.[4][5] This is crucial for preventing the aggregation of labeled proteins and for handling hydrophobic payloads. This compound is noted for its high water solubility.[5][6]
-
Accessibility and Reaction Efficiency: When conjugating TCO linkers to large biomolecules like antibodies, hydrophobic interactions can cause the TCO group to become "buried" within the protein structure, rendering it inaccessible for reaction with tetrazine.[7] A hydrophilic PEG spacer extends the TCO moiety away from the biomolecule's surface, minimizing steric hindrance and ensuring its availability.[4] Experimental data has shown that incorporating even a 4-unit PEG chain can increase the amount of active, accessible TCO on an antibody by over fourfold compared to a non-PEGylated TCO linker.[7] Longer linkers like PEG24 are hypothesized to further enhance this effect.
-
Pharmacokinetics (PK): In therapeutic applications, PEGylation is a well-established strategy to improve a drug's PK profile.[8] Longer PEG chains increase the hydrodynamic radius of the conjugate, which can prolong its circulation half-life by reducing renal clearance.[3][9]
-
Stability: The core TCO group is susceptible to isomerization into its unreactive cis-cyclooctene (CCO) form.[5][10] While the PEG chain primarily influences physical properties, ensuring the TCO is in a favorable, solvent-exposed environment may contribute to its overall stability in complex biological media.
Quantitative Data: Comparison of TCO Linker Performance
| Parameter | No PEG Linker (e.g., TCO-NHS) | Short PEG Linker (e.g., TCO-PEG4) | Long PEG Linker (e.g., TCO-PEG24) | Supporting Evidence |
| Aqueous Solubility | Lower | Moderate | High | The hydrophilic PEG spacer increases solubility in aqueous media.[4][5] |
| Functional Reactivity (% Active TCO) | ~11% | ~47% | Expected to be ≥ 47% | Data from a study on antibody conjugates shows a >4-fold increase in active TCOs with a PEG4 linker due to reduced hydrophobic burying.[7] |
| Steric Hindrance | High | Reduced | Highly Reduced | The flexible PEG chain extends the reactive moiety away from the biomolecule surface.[4] |
| In Vivo Circulation | Shorter | Moderate | Longer | Longer PEG chains generally increase the hydrodynamic size, reducing renal clearance.[8][9] |
| Reaction Kinetics (k₂) | High (if accessible) | High | High | The intrinsic rate constant of the TCO-tetrazine reaction is exceptionally fast, typically >800 M⁻¹s⁻¹.[12] PEG length primarily affects accessibility, not the inherent rate. |
Experimental Protocols
To facilitate the objective comparison of different TCO-PEG linkers in your research, we provide the following detailed experimental protocols.
Protocol 1: Determination of Active TCO Conjugation Efficiency
This protocol is designed to quantify the percentage of accessible, reactive TCO groups on a labeled antibody, adapted from methodologies used to assess linker performance.[7]
-
Antibody Preparation:
-
Buffer exchange an antibody (e.g., Herceptin) into an amine-free buffer like PBS (pH 7.4) to a final concentration of 2-5 mg/mL.
-
-
TCO-Linker Conjugation:
-
Prepare stock solutions (10 mM) of TCO-PEGn-NHS ester (where n=0, 4, 12, 24, etc.) in anhydrous DMSO.
-
In separate reactions for each linker, add a 20-fold molar excess of the TCO-PEGn-NHS ester to the antibody solution.
-
Incubate for 60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 10 minutes.
-
Remove excess, unreacted linker using spin desalting columns equilibrated with PBS.
-
-
Quantification of Total TCO (Optional):
-
Determine the total number of linkers conjugated per antibody (Linker-to-Antibody Ratio, LAR) using MALDI-TOF mass spectrometry.
-
-
Reaction with Tetrazine Probe:
-
Prepare a stock solution of a fluorescent tetrazine probe (e.g., Tz-Oregon Green) in DMSO.
-
Add a 5-fold molar excess of the tetrazine probe to each of the TCO-labeled antibody solutions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Purify the antibody-Tz conjugate from the excess tetrazine probe using a spin desalting column.
-
Measure the absorbance of the sample at 280 nm (for protein) and the specific wavelength for the fluorophore (e.g., ~496 nm for Oregon Green).
-
Calculate the concentration of the fluorophore and the antibody to determine the number of reactive TCOs per antibody.
-
The % Active TCO is calculated as (moles of reacted tetrazine / total moles of conjugated TCO) * 100.
-
Protocol 2: Kinetic Analysis via Stopped-Flow Spectrophotometry
This protocol allows for the measurement of the second-order rate constant (k₂) for the TCO-tetrazine reaction.[13]
-
Reagent Preparation:
-
Prepare a solution of the TCO-PEGn-conjugate at a known concentration (e.g., 50 µM) in the desired reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of a tetrazine derivative (one with a strong visible absorbance, e.g., methyl-tetrazine) in the same buffer. To ensure pseudo-first-order conditions, use a significant excess (e.g., 10- to 20-fold) of the TCO-conjugate relative to the tetrazine. For the final reaction, a tetrazine concentration of 25-50 µM is typical.
-
-
Stopped-Flow Measurement:
-
Set the stopped-flow instrument to the appropriate temperature (e.g., 25°C or 37°C).
-
Load the TCO-conjugate solution into one syringe and the tetrazine solution into the other.
-
Initiate the reaction by rapidly mixing the two solutions in the instrument's observation cell.
-
Monitor the reaction by following the decrease in the tetrazine's absorbance at its λmax (typically between 510-550 nm) over time.[14] Collect data until the reaction is complete (typically seconds).
-
-
Data Analysis:
-
Fit the absorbance vs. time data to a single exponential decay curve to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO-conjugate], where [TCO-conjugate] is the concentration of the reactant in excess.
-
Repeat the experiment for each TCO-PEGn linker to compare their functional reaction kinetics.[15]
-
Conclusion
The selection of a TCO-PEG linker requires a careful balance of application-specific needs. While the intrinsic bioorthogonal reaction rate is a hallmark of the TCO-tetrazine chemistry, the PEG spacer is the primary determinant of the linker's functional performance in a biological context.
-
This compound is an excellent choice for applications demanding high aqueous solubility, minimal immunogenicity, and an extended reach to overcome significant steric hindrance or unfavorable hydrophobic interactions on a biomolecule's surface. It is particularly well-suited for developing in vivo therapeutics where a long circulation half-life is advantageous.[16]
-
Shorter TCO-PEG linkers (e.g., TCO-PEG4, TCO-PEG8) provide a significant advantage over non-PEGylated linkers by improving solubility and accessibility.[7] They are effective for a wide range of applications, including in vitro diagnostics and cell labeling, where the extensive properties of a very long PEG chain are not strictly necessary.
Ultimately, the optimal PEG length is best determined empirically. The protocols provided in this guide offer a framework for making an informed, data-driven decision to select the most effective TCO-PEG linker for your specific research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. interchim.fr [interchim.fr]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. TCO-PEG24-acid_新研博美 [xinyanbm.com]
- 7. escholarship.org [escholarship.org]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCO-PEG24-NHS ester, 2055646-26-7 | BroadPharm [broadpharm.com]
- 11. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TCO and Other Dienophiles in Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
For Researchers, Scientists, and Drug Development Professionals
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction has become a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in complex biological environments.[1][2][3] At the heart of this powerful ligation is the interaction between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile. Trans-cyclooctene (TCO) has emerged as the most common and highly reactive dienophile for this purpose.[1]
However, the selection of a dienophile is not a one-size-fits-all decision. A delicate balance must be struck between reactivity, stability, size, and synthetic accessibility to suit specific applications, from live-cell imaging to pretargeted drug delivery.[1][2] This guide provides an objective comparison of TCO and its derivatives against other classes of dienophiles, supported by experimental data and protocols to inform your research.
Core Principles of IEDDA Reactivity
The remarkable speed of the IEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][2] Key factors influencing a dienophile's reactivity include:
-
Ring Strain: Higher ring strain in the dienophile raises its HOMO energy, reducing the HOMO-LUMO gap and dramatically accelerating the reaction.[4][5] This is the primary reason for TCO's high reactivity compared to unstrained alkenes.[4][5]
-
Electron-Donating Groups: Substituents that donate electron density to the double bond increase the HOMO energy, enhancing reaction kinetics.[1]
-
Stereochemistry: The spatial arrangement of atoms can influence reactivity. For instance, the axial isomer of a functionalized TCO is generally more reactive than its equatorial counterpart.[1][4]
Comparative Analysis of Dienophiles
The choice of dienophile involves a critical trade-off, primarily between reaction kinetics and stability. Highly reactive, strained dienophiles may exhibit lower stability under physiological conditions, particularly in the presence of thiols or copper.[6][7]
Data Presentation: Performance Metrics
The following table summarizes the second-order rate constants (k₂) for various dienophile classes when reacted with common tetrazines. Higher k₂ values indicate faster reaction kinetics.
| Dienophile Class | Specific Dienophile Example | Tetrazine Partner | Rate Constant (k₂ in M⁻¹s⁻¹) | Key Characteristics |
| Trans-Cyclooctenes | Standard TCO | 3,6-di(pyridin-2-yl)-tetrazine | ~2,000 - 2,500[4][8] | Benchmark reactivity, moderate stability. |
| Axial-5-OH-TCO | Not Specified | More reactive than equatorial isomer[1][4] | Stereochemistry impacts reactivity. | |
| s-TCO (strained) | 3,6-di(pyridin-2-yl)-tetrazine | ~22,000[9] | Extremely fast kinetics. | |
| Water-soluble s-TCO | 3,6-di(pyridin-2-yl)-tetrazine | ~3,300,000[9] | Currently the fastest known dienophile, but stability can be a concern.[5][7] | |
| Other Strained Alkenes | Norbornene | Mono-aryltetrazine | ~1.9[1][10] | One of the earliest dienophiles used; kinetics are too slow for many in vivo applications.[1] |
| Cyclopropene | Mono-substituted tetrazine | Slower than TCO (~30x)[4] | Small size is advantageous, but kinetics are slower than TCO.[4] | |
| Strained Alkynes | Bicyclononyne (BCN) | Not Specified | Slower than TCO[11] | Can participate in both IEDDA and strain-promoted azide-alkyne cycloaddition (SPAAC). |
| Unstrained Dienophiles | Arylethynyltrifluoroborates | Pyridyl-tetrazine | ~0.9 - 21[12][13] | Requires chemical trigger (e.g., Lewis acid) for activation; offers controlled reactivity. |
Stability Considerations: A significant limitation for TCOs is their potential to isomerize to the much less reactive cis-cyclooctene (CCO) form, a process that can be catalyzed by light, thiols, or copper ions.[1][6][14] Highly strained derivatives like s-TCO are particularly susceptible to this isomerization and degradation, making them better suited for applications requiring rapid reaction times rather than long-term stability.[5][6][7]
Visualizing the IEDDA Reaction and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Mechanism of the TCO-Tetrazine IEDDA ligation.
Caption: Workflow for labeling a protein with TCO and a tetrazine probe.
Caption: The trade-off between reactivity, stability, and size for dienophiles.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of a protein with a TCO-NHS ester, followed by ligation with a tetrazine-functionalized molecule.[6][15]
Protocol 1: Labeling of Protein with TCO-NHS Ester
Objective: To conjugate a TCO moiety to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein in amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
TCO-NHS ester (dissolved in DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Spin desalting columns or dialysis equipment for purification
Methodology:
-
Reactant Preparation:
-
Prepare the target protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Dissolve the TCO-NHS ester in DMSO to create a 10-20 mM stock solution immediately before use.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted TCO-NHS ester by passing the reaction mixture through a spin desalting column equilibrated with the reaction buffer.[15] Alternatively, dialysis against the reaction buffer can be performed.
-
The resulting TCO-modified protein is now ready for the IEDDA reaction.
-
Protocol 2: IEDDA Ligation with a Tetrazine Probe
Objective: To react the TCO-functionalized protein with a tetrazine-labeled molecule (e.g., a fluorescent dye, drug, or imaging agent).
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
Reactant Preparation:
-
Prepare the TCO-modified protein in the reaction buffer at the desired concentration.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Add a 1.5-5 fold molar excess of the tetrazine-labeled molecule to the TCO-modified protein solution.
-
Incubate the reaction. Due to the fast kinetics of the TCO-tetrazine ligation, the reaction is often complete within minutes at room temperature.[10] Incubation time can be optimized as needed.
-
-
Monitoring and Purification (Optional):
TCO remains a powerful and versatile dienophile for IEDDA reactions due to its outstanding reactivity.[16] However, its limitations, particularly its stability, have spurred the development of a diverse toolbox of alternative dienophiles. Strained derivatives like s-TCO offer unparalleled speed for applications where reaction time is critical, while smaller dienophiles like cyclopropenes may be preferable where steric hindrance is a concern.[4][17] For applications requiring conditional activation, novel unstrained dienophiles provide an exciting avenue for controlled ligations.[13] By carefully considering the trade-offs between kinetics, stability, and physical properties, researchers can select the optimal dienophile to harness the full potential of the IEDDA reaction in their specific biological system.
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine metallation boosts rate and regioselectivity of inverse electron demand Diels–Alder (iEDDA) addition of dienophiles - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03805A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of IEDDA bioorthogonal system: Efficient process to improve trans-cyclooctene/tetrazine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 17. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of TCO-PEG24-Acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the safety and efficacy of bioconjugates. Trans-cyclooctene (TCO)-Poly(ethylene glycol) (PEG) linkers are frequently employed in bioorthogonal chemistry for their rapid, catalyst-free ligation kinetics. This guide provides a comprehensive comparison of the biocompatibility of TCO-PEG24-acid conjugates and prominent alternatives, supported by available experimental data.
Executive Summary
This compound is a valuable tool for bioconjugation, offering a balance of reactivity and biocompatibility. The TCO group facilitates highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reactions, while the PEG spacer is intended to enhance solubility and stability and reduce immunogenicity. However, the well-documented "PEG dilemma," involving pre-existing anti-PEG antibodies, necessitates a careful evaluation of its biocompatibility and a consideration of alternatives. This guide presents available data on the cytotoxicity of a TCO-containing conjugate and discusses the immunogenicity and in vivo toxicity considerations for PEGylated molecules. As a primary alternative, polysarcosine (pSar) is presented, which has shown promise for reduced immunogenicity and enhanced therapeutic efficacy in some applications.
Data Presentation: Comparative Biocompatibility Metrics
Direct biocompatibility data for the unconjugated this compound linker is limited in publicly available literature. The following tables summarize relevant data for a TCO-containing conjugate and provide a comparison with PEG alternatives.
Table 1: In Vitro Cytotoxicity Data
| Compound/Conjugate | Cell Line | Assay | Endpoint | Result | Reference |
| TCO-Doxorubicin Prodrug | A549 | CCK-8 | IC50 | 4.76 µmol/L | [1][2] |
| TCO-Doxorubicin Prodrug | HeLa | CCK-8 | IC50 | 2.93 µmol/L | [1][2] |
| Doxorubicin (unconjugated) | A549 | CCK-8 | IC50 | 278 nmol/L | [1][2] |
| Doxorubicin (unconjugated) | HeLa | CCK-8 | IC50 | 229 nmol/L | [1][2] |
| Polysarcosine (pSar) | - | - | General Finding | Low to no cytotoxicity reported. | [3][4] |
Note: The cytotoxicity data for the TCO-Doxorubicin prodrug reflects the combined effect of the TCO-linker and the cytotoxic drug, doxorubicin. The increased IC50 value of the prodrug compared to free doxorubicin indicates that the TCO-linker effectively "cages" the drug, reducing its immediate cytotoxicity.
Table 2: Immunogenicity and In Vivo Toxicity Profile
| Linker/Conjugate Type | Key Biocompatibility Considerations | Findings | References |
| TCO-PEG Conjugates | Immunogenicity: Potential for pre-existing anti-PEG antibodies leading to accelerated blood clearance and hypersensitivity reactions. The TCO moiety itself is generally considered non-immunogenic. | PEGylation can reduce the immunogenicity of the conjugated molecule, but anti-PEG antibodies can negate this benefit. | [1] |
| In Vivo Toxicity: Generally low toxicity is attributed to the PEG component. However, high molecular weight PEGs can lead to vacuolation in tissues, though this is often not associated with organ dysfunction and can be reversible. | Studies on PEG-coated gold nanoparticles show size-dependent toxicity, with some sizes causing slight liver damage. | [5] | |
| Polysarcosine (pSar) Conjugates | Immunogenicity: Considered to have low immunogenicity. Studies have shown significantly lower antibody formation compared to PEGylated counterparts. | In a study with interferon-α2b, the pSar-conjugated version elicited considerably fewer anti-IFN antibodies in mice than the PEG-IFN conjugate. | [6][7] |
| In Vivo Toxicity: Generally reported as non-toxic and biodegradable, degrading into the natural amino acid sarcosine. | Polysarcosine is considered a safe and biocompatible alternative to PEG. | [3][4][8] |
Experimental Workflows and Logical Relationships
The assessment of biocompatibility involves a multi-faceted approach, encompassing in vitro and in vivo studies. The following diagrams illustrate typical experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of immunogenicity of poly(sarcosine) displayed on various nanoparticle surfaces due to different physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nacalai.co.jp [nacalai.co.jp]
- 4. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
evaluating the in vivo stability of TCO-PEG24-acid linkers compared to alternatives
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's stability in the systemic circulation is a key determinant of the therapeutic's efficacy and safety profile. Premature cleavage of the linker can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker may hinder the release of the active payload at the target site.[1][2] This guide provides an objective comparison of the in vivo stability of the TCO-PEG24-acid linker with alternative linker technologies, supported by experimental data to inform rational bioconjugate design.
The this compound linker utilizes the bioorthogonal reaction between a trans-cyclooctene (TCO) group and a tetrazine. This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is known for its exceptionally fast reaction kinetics, allowing for efficient conjugation at low concentrations.[3] The inclusion of a 24-unit polyethylene glycol (PEG) spacer is intended to enhance aqueous solubility, reduce aggregation, and improve the pharmacokinetic properties of the resulting bioconjugate.[4]
Comparative In Vivo Stability Data
The in vivo stability of a linker is a multifactorial property influenced by its chemical structure, the nature of the bioconjugate, and the biological environment. The following table summarizes quantitative data from various studies to provide a comparative overview of the in vivo stability of this compound and its alternatives.
| Linker Type | Key Moieties | Typical Half-life / Stability Metric | Key Stability Considerations | Reference(s) |
| TCO-PEG | Trans-cyclooctene, Polyethylene Glycol | Biological half-lives of up to 6 days have been demonstrated for TCO-modified nanomedicines.[5] TCO-conjugated antibodies can persist in vivo for up to 3 days.[6] | The TCO group can isomerize to the less reactive cis-cyclooctene, and its stability can be influenced by serum components.[7] The PEG component generally increases circulation half-life.[8][] | [5][6][7][8][] |
| DBCO-Azide (SPAAC) | Dibenzocyclooctyne, Azide | Half-life in the presence of Glutathione (GSH) is approximately 71 minutes.[10] | The hydrophobicity of the DBCO group may lead to aggregation and faster clearance.[10] The triazole linkage formed is generally stable. | [10] |
| BCN-Azide (SPAAC) | Bicyclononyne, Azide | Half-life in the presence of GSH is approximately 6 hours.[10] | BCN is generally more stable to thiols like GSH compared to DBCO.[10] | [10] |
| Valine-Citrulline (VC) based | Valine-Citrulline dipeptide, PABC | Unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[11] More stable in human plasma. | Susceptible to premature cleavage by proteases in the bloodstream, although designed for cleavage by lysosomal enzymes like cathepsin B.[2][12][13] | [2][11][12][13] |
| Polysarcosine (PSar) | Sarcosine polymer | Comparable ability to prolong circulation half-life in vivo to PEG.[14][15] | Offers improved pharmacokinetics and can enable higher drug-to-antibody ratios (DARs).[16] Considered biodegradable and has a stealth effect.[15] | [14][15][16] |
| Peptide Linkers (Non-cleavable) | e.g., (Gly-Ser)n | Generally exhibit high stability, with a prolonged plasma half-life.[17] | Can alter biodistribution and metabolism of the protein. Steric hindrance may be a concern.[17] | [17] |
| Disulfide Linkers | Disulfide bond | Susceptible to reduction by agents like glutathione in the plasma. | Stability can be tuned by modulating steric hindrance around the disulfide bond. | [18] |
| Non-cleavable (e.g., Thioether) | e.g., SMCC | Generally high plasma stability, relying on lysosomal degradation of the antibody for payload release.[2] | Offers a wider therapeutic window in some preclinical models due to enhanced stability.[2] | [2] |
Experimental Protocols
The assessment of in vivo linker stability is crucial for the preclinical evaluation of bioconjugates. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Stability Assessment Using ELISA
This method measures the concentration of the intact antibody-drug conjugate (ADC) in plasma over time.[1][19][20]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats) at a specified dosage.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection. Process the blood to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.
-
Sample Incubation: Add diluted plasma samples to the coated wells and incubate to allow the ADC to bind to the captured antigen.
-
Detection: Use a secondary antibody that recognizes the drug-linker complex, conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a suitable substrate for the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Quantify the concentration of intact ADC in each sample by comparing the signal to a standard curve generated with known concentrations of the ADC. The half-life of the intact ADC in circulation can then be calculated.
Quantification of Free Payload in Plasma by LC-MS/MS
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[1][19]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[10]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Separate the components using a suitable chromatographic column and gradient.
-
Ionize the free payload and select a specific precursor ion for fragmentation.
-
Detect the resulting product ions for highly specific and sensitive quantification.
-
-
Data Analysis: Quantify the amount of free payload by comparing its signal to a standard curve prepared with known concentrations of the payload. This provides a direct measure of linker cleavage over time.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes.
Caption: Workflow for assessing the in vivo stability of ADCs.
Caption: In vivo cleavage pathways of ADC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.pku.edu.cn [chem.pku.edu.cn]
- 15. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 18. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 19. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to TCO-PEG24-Acid in Bioconjugation: Performance, Protocols, and Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount to experimental success. The TCO-PEG24-acid linker, a key player in the field of bioorthogonal chemistry, offers a powerful tool for the precise coupling of molecules. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
The this compound is a bifunctional linker featuring a trans-cyclooctene (TCO) group and a carboxylic acid. The TCO moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner, a cornerstone of "click chemistry".[1][2] This reaction's bioorthogonal nature—meaning it proceeds efficiently within biological systems without interfering with native biochemical processes—makes it ideal for applications such as the development of antibody-drug conjugates (ADCs), in vivo imaging, and live cell labeling.[1][3] The 24-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4]
Comparative Performance of TCO-PEG Linkers
The efficacy of a linker is determined by several factors, including reaction kinetics, conjugation efficiency, and the stability of the final conjugate. The TCO-tetrazine ligation is renowned for its rapid kinetics, often outperforming other click chemistry reactions.
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation vs. Alternatives
| Reaction Type | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) | Solvent | Reference(s) |
| iEDDA | TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [1] |
| iEDDA | TCO-PEG₄ | Me2Pyr-Tetrazine | 5120 M⁻¹s⁻¹ | DPBS | [5] |
| iEDDA | TCO-PEG₄ | DHP₂-Tetrazine | 6450 M⁻¹s⁻¹ | DPBS | [5] |
| iEDDA | d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 M⁻¹s⁻¹ | Water | [6] |
| SPAAC | DBCO | Azide | ~1 M⁻¹s⁻¹ | Aqueous Media | [7] |
Table 2: Success Rates of TCO-Linker Conjugations (Radiochemical Yields)
| TCO-Conjugated Molecule | Tetrazine Partner | Radiochemical Yield | Application | Reference(s) |
| TCO-conjugated single domain antibody (sdAb) | [¹⁸F]AlF-NOTA-PEG₄-methyltetrazine | 52.0 ± 1.8% | PET Imaging | [8] |
| TCO-conjugated sdAb | [¹⁸F]Fluoronicotinyl-moiety bearing tetrazine | 77.7 ± 2.3% | PET Imaging | [9] |
| TCO-conjugated CC49 antibody | [¹¹¹In]In-labeled Tetrazine | Not specified, but successful imaging | Pretargeted Imaging | [6] |
The primary alternative to the TCO-tetrazine system is the strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing linkers such as DBCO-PEG-acid. While also a bioorthogonal reaction, the iEDDA reaction of TCO and tetrazine is generally orders of magnitude faster.[7] This rapid kinetic profile can be advantageous in situations requiring low concentrations of reactants or when working with sensitive biomolecules.
While this compound itself is a specific product, the broader family of TCO-PEGn-acid linkers offers varying PEG lengths to modulate solubility and spacing. Alternatives to the PEG component itself, such as polysarcosine and polypeptides, are also emerging to address concerns about the potential immunogenicity of PEG.[10] However, direct comparative data for a TCO-polysarcosine-acid linker is less readily available.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for antibody conjugation and cell surface labeling.
Protocol 1: Antibody Conjugation via TCO-PEG-NHS Ester
This protocol involves the conversion of the carboxylic acid of this compound to a more reactive N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine residues) on the antibody.
-
Workflow for Antibody Conjugation
References
- 1. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of TCO-PEG24-acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of TCO-PEG24-acid, a valuable tool in bioconjugation, ensuring that its unique chemical properties are handled with the necessary precautions.
Understanding the Compound
This compound is a molecule that combines a trans-cyclooctene (TCO) group with a 24-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid. While polyethylene glycol itself is generally considered biocompatible and biodegradable, the presence of the reactive TCO group and the acidic functional group necessitates a cautious approach to its disposal. The TCO moiety is highly strained and reactive, particularly in "click chemistry" reactions, and should be handled as a chemically active substance. The carboxylic acid functional group categorizes the compound as an acid, which has specific disposal requirements.
Primary Disposal Pathway: Hazardous Chemical Waste
The most prudent and compliant method for the disposal of this compound and materials contaminated with it is to treat them as hazardous chemical waste. This approach ensures adherence to safety regulations and minimizes environmental impact.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect waste this compound, whether in solid form or dissolved in a solvent, in a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable for acidic waste.[1]
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should also be placed in this designated hazardous waste container.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
The label must also include the words "Hazardous Waste" and a description of the contents, including any solvents used.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the container is stored away from incompatible materials, such as bases and strong oxidizing agents.[1]
-
-
Arranging for Disposal:
Disposal of Empty Containers
Empty containers that once held this compound must also be handled with care to ensure no residual chemical is improperly discarded.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (such as the one used to dissolve the this compound) at least three times.
-
The first rinsate must be collected and disposed of as hazardous waste in your designated this compound waste container.[3] Subsequent rinses may also need to be collected, depending on local regulations and the level of contamination.
-
-
Container Disposal:
-
After thorough rinsing and allowing the container to dry, deface or remove the original label.
-
The clean, dry container can then typically be disposed of as non-hazardous solid waste. Consult your institution's guidelines for specific instructions on container disposal.
-
Quantitative Data Summary
For clarity and easy reference, the key quantitative aspects of the disposal procedure are summarized in the table below.
| Parameter | Guideline |
| PPE | Safety goggles, lab coat, chemical-resistant gloves |
| Waste Container | Dedicated, leak-proof, chemically compatible (e.g., HDPE) |
| Container Labeling | "Hazardous Waste," "this compound," contents, date |
| Storage | Designated satellite accumulation area, segregated from incompatibles |
| Empty Container Rinsing | Triple rinse; collect first rinsate as hazardous waste[3] |
Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Essential Safety and Operational Guide for Handling TCO-PEG24-acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling TCO-PEG24-acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of the product.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The following personal protective equipment is required.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any signs of degradation or holes before use.[1][3] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1] |
| Body Protection | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills and splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood.[1] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are crucial to prevent accidents and maintain the chemical's integrity.[3]
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust or aerosols.[1][3]
-
Do not ingest or inhale the compound.[3]
-
After handling, wash hands thoroughly.[3]
-
Keep the container tightly sealed when not in use.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
TCO compounds are not recommended for long-term storage due to their potential to isomerize and lose reactivity.[4][5]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
Waste Segregation:
-
Collect this compound waste in a dedicated, properly labeled, and sealed container.[1]
-
Do not mix this waste with other waste streams.[1]
Disposal Procedure:
-
Dispose of the chemical waste at an approved waste disposal facility.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
